4-Bromo-8-fluoroquinoline
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-bromo-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZPEOLKMRCJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589204 | |
| Record name | 4-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-38-2 | |
| Record name | 4-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-8-fluoroquinoline (CAS 927800-38-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-8-fluoroquinoline, a key building block in medicinal chemistry and materials science. This document details its chemical properties, a plausible synthetic pathway, and its applications in developing novel therapeutics, particularly as a scaffold for kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization via cross-coupling reactions are provided, alongside visualizations to illustrate key concepts.
Core Compound Properties
This compound is a halogenated heterocyclic compound valued for its utility in organic synthesis. The presence of bromo and fluoro substituents on the quinoline core provides multiple reaction sites for diversification, making it an ideal intermediate for creating libraries of novel molecules.
| Property | Value | Reference |
| CAS Number | 927800-38-2 | [1] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Solid | vendor data |
| Purity | Typically >98% | [1] |
| SMILES | Fc1cccc2c(Br)ccnc12 | vendor data |
| InChI | 1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | vendor data |
| InChI Key | XWZPEOLKMRCJFO-UHFFFAOYSA-N | vendor data |
Synthesis of this compound
A plausible and efficient two-step synthesis of this compound is outlined below. This pathway begins with the construction of the 8-fluoroquinolin-4-ol core via a Gould-Jacobs reaction, followed by a bromination step to yield the final product.
References
An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Bromo-8-fluoroquinoline. Due to the limited availability of direct experimental data for this specific isomer, this guide also incorporates information from closely related analogues to provide a broader context for its potential characteristics and utility.
Core Chemical Properties
This compound is a halogenated quinoline derivative with the molecular formula C₉H₅BrFN.[1] Its molecular weight is 226.05 g/mol .[1] It is described as a solid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Physical State | Solid | [1] |
| CAS Number | 927800-38-2 | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptualized through established methods for quinoline ring formation. General synthetic strategies such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are commonly employed for creating substituted quinolines.[1][2] Another potential route could involve a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides.
The reactivity of this compound is largely dictated by its functional groups. The bromine atom at the 4-position is expected to be susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for creating diverse chemical libraries.
Hypothetical Suzuki-Miyaura Coupling Workflow:
References
An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-8-fluoroquinoline. It includes a detailed, hypothetical synthetic protocol and visual diagrams to illustrate experimental workflows and potential biological interactions, designed for a technical audience in the fields of chemical research and drug development.
Physicochemical Properties
This compound is a halogenated quinoline derivative. The presence of bromine and fluorine atoms at specific positions on the quinoline ring structure imparts unique chemical and physical properties that are of interest in medicinal chemistry and materials science. A summary of its key molecular data is presented below.
| Property | Value |
| Molecular Formula | C₉H₅BrFN[1] |
| Molecular Weight | 226.05 g/mol [1] |
| CAS Number | 927800-38-2 |
Hypothetical Experimental Protocol: Synthesis of this compound
This section outlines a plausible, multi-step synthetic pathway for this compound. The proposed methodology is based on established chemical principles for the synthesis of analogous quinoline derivatives.
Objective: To synthesize this compound from commercially available starting materials.
Overall Reaction Scheme: The synthesis can be envisioned as a three-step process:
-
Step 1: Conrad-Limpach Reaction - Formation of the 4-hydroxyquinoline core from 2-fluoroaniline and diethyl (ethoxymethylene)malonate.
-
Step 2: Halogenation (Chlorination) - Conversion of the 4-hydroxyl group to a more reactive 4-chloro group.
-
Step 3: Halogenation (Bromination) - Introduction of the bromine atom at the 4-position via a Sandmeyer-type reaction, or direct bromination if a suitable precursor is used. A more direct approach from a pre-brominated aniline could also be considered.
Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline
-
Materials: 2-Fluoroaniline, diethyl (ethoxymethylene)malonate, diphenyl ether, ethanol.
-
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of 2-fluoroaniline with 1.1 equivalents of diethyl (ethoxymethylene)malonate in ethanol.
-
Heat the mixture to reflux for 2 hours to facilitate the initial condensation reaction.
-
Remove the ethanol under reduced pressure.
-
Add the resulting intermediate to a flask containing diphenyl ether, pre-heated to 250°C.
-
Maintain the temperature for 30 minutes to effect cyclization.
-
Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with hexane to remove the diphenyl ether, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline.
-
Step 2: Synthesis of 4-Chloro-8-fluoroquinoline
-
Materials: 8-Fluoro-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
Carefully add 1.0 equivalent of 8-fluoro-4-hydroxyquinoline to a flask containing an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 3 hours. The reaction should be monitored by TLC.
-
After completion, allow the mixture to cool and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-8-fluoroquinoline.
-
Step 3: Synthesis of this compound from a suitable precursor (Hypothetical Diazotization-Sandmeyer Reaction)
Note: A more common route might involve starting with a pre-brominated aniline. However, for the purpose of illustrating a versatile synthetic step, a Sandmeyer-type reaction from a hypothetical 4-amino-8-fluoroquinoline is described.
-
Materials: 4-Amino-8-fluoroquinoline, hydrobromic acid (HBr), sodium nitrite (NaNO₂), copper(I) bromide (CuBr).
-
Procedure:
-
Dissolve 1.0 equivalent of 4-amino-8-fluoroquinoline in a solution of aqueous HBr.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring for nitrogen gas evolution.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizations
The following diagrams illustrate the logical flow of the experimental protocol and a hypothetical signaling pathway where this compound could act as an inhibitor.
Caption: A flowchart of the hypothetical multi-step synthesis of this compound.
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
References
An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Bromo-8-fluoroquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the utility of halogenated quinoline scaffolds.
Core Structure and Properties
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a bromine and a fluorine atom at specific positions on the quinoline ring system imparts unique chemical reactivity and potential for diverse functionalization.
Chemical Structure
The structure of this compound is characterized by a quinoline core with a bromine atom at the 4-position and a fluorine atom at the 8-position.
Systematic Name: this compound CAS Number: 927800-38-2[1] Molecular Formula: C₉H₅BrFN[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 112 - 113 °C | [1] |
| Purity | >98% | [1] |
| SMILES | Fc1cccc2c(Br)ccnc12 | [1] |
| InChI | 1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic pathway for this compound is outlined below. This multi-step synthesis starts from commercially available 2-fluoroaniline.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on well-established procedures for similar chemical transformations.
Step 1: Synthesis of Diethyl (2-fluoroanilino)methylenemalonate
-
Materials: 2-Fluoroaniline, Diethyl ethoxymethylenemalonate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-fluoroaniline (1.0 equiv) in ethanol.
-
Add diethyl ethoxymethylenemalonate (1.05 equiv) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol or column chromatography.
-
Step 2: Thermal Cyclization to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
-
Materials: Diethyl (2-fluoroanilino)methylenemalonate, Dowtherm A.
-
Procedure:
-
Add diethyl (2-fluoroanilino)methylenemalonate to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel equipped with a reflux condenser.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product will precipitate upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the Dowtherm A.
-
Step 3: Saponification and Decarboxylation to 8-Fluoro-4-hydroxyquinoline
-
Materials: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
Suspend the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Heat the acidic mixture to reflux to effect decarboxylation until gas evolution ceases.
-
Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 8-fluoro-4-hydroxyquinoline.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 4: Bromination to this compound
-
Materials: 8-Fluoro-4-hydroxyquinoline, Phosphorus(III) bromide (PBr₃) or Phosphorus oxybromide (POBr₃), Acetonitrile (or other suitable solvent).
-
Procedure:
-
In a dry flask under an inert atmosphere, suspend 8-fluoro-4-hydroxyquinoline (1.0 equiv) in a dry solvent like acetonitrile.
-
Add phosphorus(III) bromide or phosphorus oxybromide (1.5-2.0 equiv) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Chemical Reactivity and Functionalization
The bromine atom at the 4-position of this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.
Cross-Coupling Reactions
Common cross-coupling reactions that can be employed to functionalize the 4-position include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: Potential cross-coupling reactions at the 4-position.
Experimental Protocols for Functionalization
The following are generalized protocols for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/water mixture).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Sonogashira Coupling Protocol
-
Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.1 equiv).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or heat to 40-80 °C until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by filtering through celite, washing with solvent, and concentrating the filtrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination Protocol
-
Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), the ligand (0.01-0.06 equiv), and the base (1.2-2.0 equiv) in a reaction vessel.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).
-
Seal the vessel and heat the mixture to 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Potential Applications and Biological Relevance
Halogenated quinolines, and specifically fluoroquinolones, are a well-established class of compounds with significant biological activity. While specific biological data for this compound is limited, its structural motifs suggest potential applications in several areas.
Drug Discovery
Fluoroquinolone derivatives are known for their broad-spectrum antibacterial activity.[2][3] The mechanism of action for this class of compounds typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[][5][6]
Caption: General mechanism of action of fluoroquinolone antibiotics.
The this compound core can serve as a versatile scaffold for the development of novel therapeutic agents. The bromine at the 4-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for antibacterial, anticancer, or other therapeutic targets.
Materials Science
The quinoline ring system is a fluorescent chromophore. Functionalization of this compound can lead to the development of novel dyes and fluorescent probes for various applications, including organic light-emitting diodes (OLEDs) and solar cells.[1]
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its synthesis can be achieved through established organic chemistry methodologies, and its reactivity at the 4-position allows for a wide range of chemical modifications. Further research into the specific biological activities and material properties of derivatives of this compound is warranted to fully explore its potential.
References
- 1. This compound AldrichCPR 927800-38-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-bromo-8-ethyl-6-fluoroquinoline (C11H9BrFN) [pubchemlite.lcsb.uni.lu]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-8-fluoroquinoline: A Versatile Heterocyclic Building Block for Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromo-8-fluoroquinoline is a halogenated quinoline derivative that has emerged as a valuable and versatile heterocyclic building block in medicinal chemistry, drug discovery, and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 8-position of the quinoline ring system imparts unique reactivity and properties to the molecule. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The fluorine atom at the 8-position can influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it an attractive feature for the design of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and key applications as a building block in organic synthesis. Detailed, illustrative experimental protocols for its utilization in common cross-coupling reactions are presented, along with tables of expected quantitative data based on analogous systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It is important to note that experimentally determined data for this specific compound is not widely available in public literature; therefore, some values are predicted or based on closely related analogs.
| Property | Value | Source |
| CAS Number | 927800-38-2 | [1] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | - |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for quinoline synthesis, such as the Gould-Jacobs reaction. This approach would involve the condensation of a suitably substituted aniline with a malonic acid derivative, followed by cyclization and subsequent functional group manipulation. A hypothetical synthetic workflow is presented below.
Caption: Plausible synthetic workflow for this compound.
Illustrative Experimental Protocol for Synthesis (Gould-Jacobs Approach)
Disclaimer: The following protocol is a generalized procedure based on the Gould-Jacobs reaction for analogous compounds and has not been experimentally validated for the synthesis of this compound. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture at 100-120 °C for 2-3 hours with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 8-Fluoro-4-hydroxyquinoline
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to afford crude 8-fluoro-4-hydroxyquinoline.
Step 3: Synthesis of 4-Chloro-8-fluoroquinoline
-
To a flask containing 8-fluoro-4-hydroxyquinoline (1.0 eq), cautiously add phosphorus oxychloride (POCl₃, 3-5 eq).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-8-fluoroquinoline.
Step 4: Synthesis of this compound
-
In a sealed tube or microwave vial, combine 4-chloro-8-fluoroquinoline (1.0 eq) and a brominating agent such as phosphorus tribromide (PBr₃, 1.5-2.0 eq).
-
Heat the mixture at 120-150 °C for several hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Reactivity and Applications in Cross-Coupling Reactions
The C4-bromo substituent of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide array of functional groups at this position, leading to the synthesis of diverse libraries of quinoline derivatives for screening in drug discovery and for the development of novel organic materials.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to synthesize 4-aryl-8-fluoroquinoline derivatives.
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Expected Suzuki Coupling Data (Illustrative)
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | 4-Phenyl-8-fluoroquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-8-fluoroquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |
| Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-8-fluoroquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 75-85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties onto the quinoline core.
Illustrative Experimental Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Table of Expected Sonogashira Coupling Data (Illustrative)
| Alkyne | Product | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | 4-(Phenylethynyl)-8-fluoroquinoline | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 80-90 |
| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-8-fluoroquinoline | Pd(PPh₃)₄/CuI | Et₃N | DMF | 75-85 |
| Propargyl alcohol | 3-(8-Fluoroquinolin-4-yl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | Toluene | 70-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines.
Illustrative Experimental Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Table of Expected Buchwald-Hartwig Amination Data (Illustrative)
| Amine | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aniline | N-Phenyl-8-fluoroquinolin-4-amine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 70-85 |
| Morpholine | 4-(8-Fluoroquinolin-4-yl)morpholine | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 75-90 |
| Benzylamine | N-(Benzyl)-8-fluoroquinolin-4-amine | Pd₂(dba)₃/DavePhos | Cs₂CO₃ | Toluene | 65-80 |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | 4.5 - 5.0 |
| H-3 | 7.5 - 7.7 | d | 4.5 - 5.0 |
| H-5 | 7.8 - 8.0 | d | 8.0 - 8.5 |
| H-6 | 7.4 - 7.6 | t | 7.5 - 8.0 |
| H-7 | 7.2 - 7.4 | dd | 8.0 - 8.5, 1.0 - 1.5 |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 130 - 132 (C-Br) |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 125 - 127 |
| C-7 | 118 - 120 (d, JCF ≈ 5-10 Hz) |
| C-8 | 158 - 162 (d, JCF ≈ 240-260 Hz) |
| C-8a | 140 - 142 (d, JCF ≈ 10-15 Hz) |
Predicted ¹⁹F NMR Data (in CDCl₃)
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-8 position. The chemical shift will be dependent on the reference standard used but is anticipated to be in the typical range for an aryl fluoride.
Conclusion
This compound is a highly valuable heterocyclic building block with significant potential in the development of new pharmaceuticals and functional materials. Its strategic halogenation allows for selective functionalization through a variety of robust and high-yielding cross-coupling reactions. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its properties, a plausible synthetic strategy, and illustrative protocols for its application in key synthetic transformations. Researchers and drug development professionals can utilize this information as a foundation for the design and synthesis of novel quinoline-based molecules with tailored properties and functions. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and quantitative outcomes for the synthesis and derivatization of this promising building block.
References
An In-depth Technical Guide on the Discovery and History of 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-8-fluoroquinoline has emerged as a critical heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the quinoline scaffold provides a versatile platform for the synthesis of a diverse array of functionalized molecules. This technical guide delineates the discovery and history of this compound, presenting a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a key intermediate in the development of therapeutic agents, particularly in the realm of novel antibiotics. Detailed experimental protocols and a visual representation of its application in targeting bacterial topoisomerases are provided to facilitate further research and development in this area.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents, most notably the fluoroquinolone class of antibiotics. The introduction of specific substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 927800-38-2) is a synthetically valuable intermediate that combines the reactivity of a bromine atom at the 4-position, amenable to various cross-coupling reactions, with the electronic influence of a fluorine atom at the 8-position. This unique substitution pattern has made it a sought-after precursor for the elaboration of complex molecular architectures.
While the broader history of quinoline and fluoroquinolone discovery dates back to the early 20th century, the specific history of this compound is intrinsically linked to the ongoing quest for new and improved pharmaceuticals. Its emergence in the chemical literature is primarily as a key starting material in the synthesis of advanced drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 927800-38-2 |
| Molecular Formula | C₉H₅BrFN |
| Molecular Weight | 226.05 g/mol |
| Appearance | Solid |
| SMILES | Fc1cccc2c(Br)ccnc12 |
| InChI | 1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H |
| InChI Key | XWZPEOLKMRCJFO-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound.[1]
Synthesis and Discovery
The discovery of this compound is not marked by a singular, seminal publication but rather by its appearance as a crucial intermediate in patents and research articles focused on the synthesis of novel bioactive compounds. Its preparation is a testament to the advancements in synthetic organic chemistry, particularly in the construction of substituted heterocyclic systems.
A plausible and widely applicable synthetic route to this compound is based on the principles of the Gould-Jacobs reaction, a classic method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] This is followed by a halogenation step to introduce the bromine at the 4-position.
Representative Synthetic Pathway
The synthesis of this compound can be conceptualized as a three-step process starting from the readily available 2-fluoro-6-bromoaniline.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following experimental protocols are representative of the synthesis of this compound and are adapted from established methodologies for the synthesis of analogous substituted quinolines.
Step 1: Synthesis of Diethyl (2-fluoro-6-bromophenylamino)methylenemalonate
-
To a stirred solution of 2-fluoro-6-bromoaniline (1 equivalent) in an appropriate solvent (e.g., ethanol), diethyl ethoxymethylenemalonate (1.1 equivalents) is added.
-
The reaction mixture is heated to reflux for several hours until the starting aniline is consumed, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford diethyl (2-fluoro-6-bromophenylamino)methylenemalonate.
Step 2: Synthesis of 8-Fluoro-4-hydroxyquinoline
-
The diethyl (2-fluoro-6-bromophenylamino)methylenemalonate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature (typically 240-260 °C) to effect thermal cyclization.
-
Upon cooling, the product precipitates and is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dried to yield 8-fluoro-4-hydroxyquinoline.
Step 3: Synthesis of this compound
-
A mixture of 8-fluoro-4-hydroxyquinoline (1 equivalent) and phosphorus oxybromide (POBr₃) (2-3 equivalents) is heated at reflux for several hours.
-
The reaction mixture is then cooled and carefully poured onto crushed ice.
-
The aqueous mixture is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification by recrystallization or column chromatography yields the final product, this compound.
Role in Drug Discovery and Development
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom at the 4-position serves as a handle for introducing various substituents through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The fluorine atom at the 8-position can modulate the electronic properties and metabolic stability of the final compound.
Application in the Synthesis of Novel Bacterial Topoisomerase Inhibitors
A key application of quinoline derivatives is in the development of antibiotics that target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Fluoroquinolones inhibit these enzymes by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
This compound serves as a foundational scaffold for the synthesis of novel bacterial topoisomerase inhibitors (NBTIs). For instance, it can be envisioned as a key starting material in the synthesis of compounds structurally related to advanced antibiotics like Gepotidacin (GSK2140944), a novel triazaacenaphthylene bacterial topoisomerase inhibitor.
Caption: Mechanism of action of novel bacterial topoisomerase inhibitors.
Conclusion
This compound, while not a household name in the annals of chemical history, represents a crucial behind-the-scenes player in the ongoing drama of drug discovery. Its synthesis, rooted in classic organic reactions, provides a gateway to a vast chemical space of potential therapeutic agents. The strategic positioning of its bromo and fluoro substituents makes it an invaluable tool for medicinal chemists seeking to design and synthesize the next generation of drugs, particularly in the critical area of antibacterial research. As the challenge of antimicrobial resistance continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly continue to increase. This guide provides a foundational understanding of this key intermediate, with the aim of inspiring and facilitating future research endeavors.
References
Unlocking the Therapeutic Potential of 4-Bromo-8-fluoroquinoline: A Guide for Drug Discovery
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: 4-Bromo-8-fluoroquinoline. The strategic placement of a bromine atom at the C4-position and a fluorine atom at the C8-position presents a unique chemical handle for synthetic diversification and a potential modulator of biological activity. This document outlines promising research avenues for this compound, providing a theoretical framework for the synthesis of novel derivatives and proposing experimental protocols to investigate their potential as kinase inhibitors and topoisomerase poisons in the context of cancer therapy. All quantitative data from cited analogous compounds are summarized in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and guide future research endeavors.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a wide array of compounds with tailored biological functions.[3] Fluoroquinolones, a well-known subclass, are potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] More recently, the focus has expanded to the anticancer potential of quinoline derivatives, with many exhibiting inhibitory activity against various protein kinases and topoisomerases that are crucial for cancer cell proliferation and survival.[6][7][8]
This compound is a promising starting point for the development of novel therapeutic agents. The bromine atom at the C4-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[9] The fluorine atom at the C8-position can enhance metabolic stability and binding affinity to target proteins. This guide will explore the potential of this compound as a versatile scaffold for the generation of new chemical entities with potential therapeutic applications.
Proposed Synthetic Strategies for Diversification
The chemical reactivity of the C4-bromo substituent is key to unlocking the therapeutic potential of this compound. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide robust and versatile methods for introducing aryl, amino, and alkynyl moieties, respectively.
Synthesis of 4-Aryl-8-fluoroquinoline Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[10][11] This reaction can be employed to synthesize a library of 4-aryl-8-fluoroquinoline derivatives, which are analogs of known kinase inhibitors.
Experimental Protocol (Hypothetical):
-
To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically aqueous K₂CO₃ (2.0 M, 2.0 equiv.).
-
The vial is sealed and a degassed solvent system, such as a 4:1 mixture of dioxane and water, is added.
-
The reaction mixture is heated in a microwave reactor to 120 °C for 30-60 minutes, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-8-fluoroquinoline.
Synthesis of 4-Amino-8-fluoroquinoline Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[12] This reaction can be used to synthesize a variety of 4-amino-8-fluoroquinoline derivatives, including 4-anilinoquinolines, which are known to be potent kinase inhibitors.[13][14]
Experimental Protocol (Hypothetical):
-
In a glovebox, a reaction vial is charged with this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like XPhos (0.04 equiv.), and a base such as sodium tert-butoxide (1.4 equiv.).
-
The vial is sealed, removed from the glovebox, and a degassed anhydrous solvent such as toluene is added.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-8-fluoroquinoline derivative.
Potential Research Area 1: Kinase Inhibition
Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy.[13][15][16][17] The synthesized 4-anilino-8-fluoroquinoline derivatives from the Buchwald-Hartwig amination should be investigated for their potential as kinase inhibitors.
Proposed Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Enzyme: Obtain recombinant human EGFR or VEGFR-2 kinase domain.
-
Substrate: Use a generic kinase substrate such as poly(Glu, Tyr) 4:1.
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is detected by a europium-labeled anti-phosphotyrosine antibody.
-
Procedure: a. In a 384-well plate, add the kinase, the biotinylated substrate, and varying concentrations of the test compound (4-anilino-8-fluoroquinoline derivatives). b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin). e. Incubate for another 60 minutes and read the TR-FRET signal on a suitable plate reader.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.
Table 1: IC₅₀ Values of Analogous Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Anilinoquinazolines | EGFR | ~20 | [2] |
| 4-Anilinoquinazoline Derivatives | EGFR | 0.47 | [16] |
| Quinazoline Derivatives | VEGFR-2 | 14 | [15] |
| Quinoline-Isatin Derivatives | VEGFR-2 | 69.11 - 187.00 | [18] |
Proposed Experimental Protocol: Cellular Antiproliferative Assay
-
Cell Lines: Use human cancer cell lines that overexpress the target kinases, such as A549 (lung cancer, high EGFR) and HT-29 (colon cancer, high EGFR), and HUVEC (human umbilical vein endothelial cells, for VEGFR-2 activity).
-
Assay Principle: A colorimetric assay such as the MTT or SRB assay can be used to measure cell viability.
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 72 hours. c. Add the MTT or SRB reagent and incubate for the appropriate time. d. Solubilize the formazan crystals (for MTT) or the bound dye (for SRB) and measure the absorbance on a plate reader.
-
Data Analysis: Calculate the GI₅₀ value for each compound, which is the concentration required to inhibit 50% of cell growth.
Table 2: GI₅₀/IC₅₀ Values of Analogous Compounds in Cancer Cell Lines
| Compound Class | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| 4-Aminoquinoline Derivatives | MCF-7 | 8.22 | [12] |
| 4-Aminoquinoline Derivatives | MDA-MB-468 | 7.35 - 8.73 | [12] |
| 7-Fluoro-4-anilinoquinolines | HeLa, BGC823 | Better than gefitinib | [14] |
| Quinazoline Derivatives | HT-29, COLO-205 | 3.38 - 10.55 | [19] |
Potential Research Area 2: Topoisomerase II Inhibition
Fluoroquinolones are known inhibitors of bacterial topoisomerase II (DNA gyrase).[4][5] Some derivatives have also shown activity against human topoisomerase II, a key enzyme in DNA replication and a validated target for cancer chemotherapy.[20][21] The this compound scaffold, being a core of fluoroquinolones, presents an opportunity to develop novel topoisomerase II inhibitors.
Proposed Experimental Protocol: Topoisomerase II DNA Relaxation Assay
-
Enzyme and Substrate: Use purified human topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322).
-
Assay Principle: The assay measures the conversion of supercoiled DNA to its relaxed form by topoisomerase II. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA.
-
Procedure: a. Incubate supercoiled plasmid DNA with topoisomerase IIα in the presence of ATP and varying concentrations of the test compounds. b. Stop the reaction by adding a stop buffer containing SDS and proteinase K. c. Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis. d. Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the DNA relaxation activity (IC₅₀).
Conclusion
This compound represents a largely untapped scaffold with significant potential for the development of novel therapeutic agents, particularly in the realm of oncology. Its amenability to a variety of well-established cross-coupling reactions provides a clear path for the synthesis of diverse chemical libraries. The structural similarity of its potential derivatives to known kinase and topoisomerase inhibitors strongly suggests that these are fruitful areas of investigation. This guide provides a foundational framework for initiating research into this promising molecule, outlining clear synthetic strategies and detailed, albeit hypothetical, experimental protocols for biological evaluation. It is our hope that this document will inspire and facilitate further research into the therapeutic potential of this compound and its derivatives, ultimately leading to the discovery of new and effective medicines.
References
- 1. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Inhibition of growth of primary human tumour cell cultures by a 4-anilinoquinazoline inhibitor of the epidermal growth factor receptor family of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 16. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 18. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Quinoline Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its versatile structure has given rise to a vast array of derivatives with a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs. This technical guide provides an in-depth overview of quinoline derivatives in drug discovery, covering their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Therapeutic Applications of Quinoline Derivatives
Quinoline derivatives have demonstrated remarkable efficacy across a wide range of therapeutic areas.[1][2] Their diverse biological activities stem from the ability to modify the quinoline core at various positions, allowing for the fine-tuning of their pharmacological properties.[3]
Anticancer Activity: A significant number of quinoline-based compounds have been investigated for their potent anticancer properties.[4] These derivatives can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of DNA synthesis, and induction of apoptosis.[4][5] Several quinoline-based kinase inhibitors, such as lenvatinib and bosutinib, are now FDA-approved cancer therapies.[6][7]
Antimalarial Activity: The quinoline scaffold is central to some of the most important antimalarial drugs, including chloroquine and mefloquine.[8][9] These agents are thought to interfere with the detoxification of heme in the malaria parasite's food vacuole.[8][10]
Antibacterial and Antifungal Activity: The quinoline core is a key feature of fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin.[2] Additionally, novel quinoline derivatives continue to be explored for their activity against various bacterial and fungal pathogens.[2][11]
Other Therapeutic Areas: The pharmacological potential of quinoline derivatives extends to anti-inflammatory, antiviral, anti-HIV, and local anesthetic applications, among others.[1][2][11]
Quantitative Data on the Biological Activity of Quinoline Derivatives
The following tables summarize the in vitro activity of representative quinoline derivatives in various therapeutic areas.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| DFIQ | H1299 (NSCLC) | Cell Viability | 4.16 (24h) | [2] |
| A549 (NSCLC) | Cell Viability | 5.06 (24h) | [2] | |
| Compound 12c | MCF-7 (Breast) | Antiproliferative | 0.010 | [8] |
| HL-60 (Leukemia) | Antiproliferative | 0.042 | [8] | |
| HCT-116 (Colon) | Antiproliferative | 0.012 | [8] | |
| Bis-quinoline 2a | HCT116 (Colon) | Antiproliferative | <1 | [12] |
| HeLa (Cervical) | Antiproliferative | 0.14 | [12] | |
| Quinoline 6d | A549 (Lung) | EGFR-TK Inhibition | 0.18 | [13] |
| Quinoline 8b | A549 (Lung) | EGFR-TK Inhibition | 0.08 | [13] |
| Compound 5a | MCF-7 (Breast) | Antiproliferative | GI50 = 25-82 nM | [14] |
| A549 (Lung) | Antiproliferative | GI50 = 25-82 nM | [14] | |
| EGFR Inhibition | Kinase Assay | IC50 = 71 nM | ||
| HER-2 Inhibition | Kinase Assay | IC50 = 31 nM |
Table 2: Antimalarial Activity of Selected Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC50 | Reference(s) |
| Quinolinyl thiourea analog | Chloroquine-resistant | 1.2 µM | |
| Amino-quinoline derivative | Chloroquine-sensitive (Pf3D7) | 0.25 µM | |
| Quinoline-pyrimidine hybrid | D10 | 0.157 nM | |
| Quinoline-sulfonamide hybrid | 3D7 | 0.05 µM | |
| 4-Aminoquinoline-ferrocene conjugate | Chloroquine-resistant | 0.13 µM |
Table 3: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Quinoline derivative 5d | S. aureus (MRSA) | 0.125 - 8 | |
| E. coli | 0.125 - 8 | ||
| Sulfonamide-based quinolone | E. coli | 0.62 | |
| Quinoline derivative 6 | Bacillus cereus | 3.12 - 50 | |
| Staphylococcus sp. | 3.12 - 50 | ||
| Pseudomonas sp. | 3.12 - 50 | ||
| Escherichia coli | 3.12 - 50 | ||
| A. flavus | Potentially active |
Table 4: Pharmacokinetic Parameters of Clinically Used Quinoline Derivatives
| Drug | Cmax | Tmax (h) | AUC | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |
| Lenvatinib | Dose-proportional | 1 - 4 | Dose-proportional | ~28 | N/A | [10] |
| Bosutinib | 4 - 6 h post-dose | 4 - 6 | Dose-proportional | ~22.5 | 34 | [12] |
| Levofloxacin (500mg) | ~5.2 mg/L | 1 - 2 | 4.7 - 108 mg.h/L | 6 - 8 | ~100 | [1][5] |
| Ciprofloxacin (500mg) | ~2.4 µg/mL | 1 - 2 | N/A | ~4 - 5 | ~70 | |
| Moxifloxacin (400mg) | ~3.4 mg/L (day 1) | 1 - 3 | ~30.2 mg·h/L (day 1) | ~12 | N/A | [2] |
| Chloroquine (600mg base) | ~201 ng/mL | ~6.1 | ~10.8 µg·h/mL | ~41 (phase 2) | ~89 |
Key Signaling Pathways Modulated by Quinoline Derivatives
Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of these critical pathways.
Figure 1: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.
Figure 2: Intrinsic and Extrinsic Apoptosis Pathways Induced by Quinoline Derivatives.
Figure 3: Bcr-Abl Signaling Pathway in CML and Inhibition by Bosutinib.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative quinoline derivatives and for key biological assays used in their evaluation.
Synthesis of Quinoline Derivatives
The Friedländer synthesis is a classical and versatile method for the preparation of substituted quinolines.[10] This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[10]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium tetrachloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pafmj.org [pafmj.org]
An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline: Safety, Handling, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The document details critical safety and handling procedures, explores its chemical reactivity and synthetic utility, and discusses its potential biological and pharmacological applications.
Safety and Handling
Proper handling of this compound is paramount to ensure laboratory safety. This section outlines the known hazards and the necessary precautions based on available safety data sheets (SDS).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS hazard statements and precautionary measures.
Table 1: GHS Hazard Statements for this compound
| Code | Hazard Statement |
| H302 | Harmful if swallowed.[1][2] |
| H315 | Causes skin irritation.[1] |
| H318 | Causes serious eye damage.[2] |
| H401 | Toxic to aquatic life.[1] |
Table 2: GHS Precautionary Statements for this compound
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P273 | Avoid release to the environment.[1] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P310 | Immediately call a POISON CENTER/doctor. |
| P330 | Rinse mouth.[1] |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[1] |
| P362 | Take off contaminated clothing and wash before reuse.[1] |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[1][3] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). |
| Skin Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear fire/flame resistant and impervious clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.[4] |
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Avoid release to the environment.[1]
Chemical Reactivity and Synthetic Protocols
This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom, which can be displaced or utilized in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromine atom at the 4-position makes the compound an ideal substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the quinoline core and a variety of organoboron compounds.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Similarly, this compound is a suitable aryl halide for the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aminoquinoline derivatives.[7][8][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Biological and Pharmacological Context
The fluoroquinolone scaffold is a well-established pharmacophore in medicinal chemistry, renowned for its antibacterial properties. Furthermore, recent research has highlighted the potential of this class of compounds as anticancer agents and kinase inhibitors.
Mechanism of Action of Fluoroquinolones
The primary antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[12]
Caption: General mechanism of action of fluoroquinolones in bacteria.
Anticancer and Kinase Inhibitory Potential
Emerging evidence suggests that certain fluoroquinolone derivatives possess significant anticancer activity.[2][4][13] This activity is often attributed to their ability to inhibit mammalian topoisomerase II, an enzyme that is structurally related to bacterial DNA gyrase and is a validated target for cancer chemotherapy.[4][13] Additionally, some halogenated quinolines have been investigated as kinase inhibitors.[1] The bromine atom, in particular, can participate in halogen bonding with the ATP-binding pocket of kinases, thereby enhancing inhibitory potency.[1] For instance, a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective Aurora A kinase inhibitor with apoptotic properties.[14] The structural similarities suggest that this compound could serve as a valuable scaffold for the development of novel kinase inhibitors and anticancer agents. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.
References
- 1. Ethyl 4-Bromo-5-Fluoro-8-methylquinoline-3-carboxylate [benchchem.com]
- 2. A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds [jscimedcentral.com]
- 3. scbt.com [scbt.com]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 4-Bromo-8-fluoroquinoline, a valuable building block in medicinal chemistry and materials science.
Commercial Availability
This compound is readily available from several chemical suppliers. The following table summarizes the key information for sourcing this compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich | 927800-38-2 | C₉H₅BrFN | 226.05 g/mol | Offered under the AldrichCPR brand. Purity information should be confirmed by the buyer as analytical data is not routinely collected for this product line.[1] |
| Ossila | 927800-38-2 | C₉H₅BrFN | 226.05 g/mol | Marketed as a fluorinated heterocyclic building block for use as a synthesis intermediate for Active Pharmaceutical Ingredients (APIs).[2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| SMILES String | Fc1cccc2c(Br)ccnc12 | [3] |
| InChI Key | XWZPEOLKMRCJFO-UHFFFAOYSA-N | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [3] |
| Precautionary Statements | P280, P305 + P351 + P338 | [3] |
Proposed Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 8-Fluoroquinolin-4-ol (via Gould-Jacobs Reaction)
This procedure is adapted from the general Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Condensation: Heat the mixture at 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add the resulting anilinomethylenemalonate intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-260 °C. The cyclization is typically complete within 30-60 minutes.
-
Work-up: After cooling, add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate.
-
Saponification and Decarboxylation: Reflux the ester with an aqueous solution of sodium hydroxide to hydrolyze the ester. Acidify the reaction mixture to precipitate the carboxylic acid. The crude acid is then heated at its melting point until carbon dioxide evolution ceases to afford 8-fluoroquinolin-4-ol.
Step 2: Bromination of 8-Fluoroquinolin-4-ol
-
Reaction Setup: Dissolve 8-fluoroquinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Brominating Agent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The reaction may be initiated with a radical initiator like AIBN or by gentle heating.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-8-fluoroquinolin-4-ol.
Step 3: Deoxygenation to this compound
-
Reaction Setup: In a fume hood, carefully add 4-bromo-8-fluoroquinolin-4-ol (1.0 eq) to an excess of phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) (5-10 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Cross-Coupling Reactions
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 4-position. The electron-withdrawing nature of the quinoline ring and the fluorine atom can influence the reactivity of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol (Representative)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminoquinolines.
References
- 1. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-8-fluoroquinoline
Introduction
Proposed Synthetic Pathway
The synthesis of 4-bromo-8-fluoroquinoline is proposed to proceed via an electrophilic aromatic substitution reaction on the pyridine ring of 8-fluoroquinoline. The pyridine ring in quinoline is generally deactivated towards electrophilic attack compared to the benzene ring. Furthermore, the 8-fluoro substituent is an electron-withdrawing group, which further deactivates the entire ring system. Therefore, achieving selective bromination at the 4-position presents a significant challenge and may be accompanied by the formation of other brominated isomers. The use of N-Bromosuccinimide (NBS) is proposed as a milder and often more selective brominating agent compared to molecular bromine.[1]
Experimental Protocol
This protocol details the proposed synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent.
Materials:
-
8-fluoroquinoline (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 8-fluoroquinoline (1 equivalent) in a minimal amount of concentrated sulfuric acid under stirring in an ice bath.
-
Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product, being more polar than the starting material, should have a lower Rf value.
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired this compound.
Data Presentation
The following table should be used to record the quantitative data from the experiment.
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used | Product Yield (g) | Product Yield (%) | Purity (e.g., by NMR or HPLC) |
| 8-fluoroquinoline | 147.15 | 1 | N/A | N/A | |||
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | N/A | N/A | |||
| This compound | 226.04 | N/A |
Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the proposed synthesis of this compound.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. However, be aware that this may lead to the formation of undesired side products.
-
Mixture of Isomers: The formation of other brominated isomers (e.g., at the 5- or 7-position) is a significant possibility. Careful optimization of the reaction conditions (solvent, temperature, and brominating agent) may be required to improve the regioselectivity. The use of a different solvent or a catalyst could influence the product distribution.[1]
-
No Reaction: If no reaction is observed, it may indicate that the reaction conditions are too mild for the deactivated quinoline system. More forcing conditions, such as a higher temperature or a stronger brominating agent, could be explored, though with caution due to the risk of side reactions.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Always quench the reaction mixture carefully, especially when neutralizing a strong acid.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Bromo-8-fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various 4-substituted-8-fluoroquinoline derivatives utilizing palladium-catalyzed cross-coupling reactions. The functionalization of the 4-bromo-8-fluoroquinoline scaffold is a critical step in the development of novel compounds for pharmaceutical and materials science applications. This document outlines detailed protocols and quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Starting from this compound, a diverse range of derivatives can be synthesized by introducing aryl, vinyl, alkynyl, amino, and cyano functionalities at the 4-position. These transformations are typically characterized by their high efficiency, functional group tolerance, and predictable stereochemistry.[2][3][4]
The general catalytic cycle for these reactions involves three primary steps: oxidative addition of the aryl bromide to a palladium(0) complex, followed by either transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[2][5][6]
I. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-8-fluoroquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl-8-fluoroquinolines.[4] This reaction couples this compound with a variety of arylboronic acids or their esters. A related procedure has been successfully applied to the synthesis of polyprenyl-substituted quinoline-N-oxides.[7]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | MeCN/H₂O | 80 | 12 | [Data not available in search results; representative conditions based on similar substrates] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | [Data not available in search results; representative conditions based on similar substrates] |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 8 | [Data not available in search results; representative conditions based on similar substrates] |
Note: The yields for the specific substrate this compound were not found in the search results. The conditions presented are based on general protocols for Suzuki-Miyaura couplings of bromoquinolines and related aryl bromides.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-fluoroquinoline.
II. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-8-fluoroquinolines
The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides.[6][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | [Data not available in search results; representative conditions based on similar substrates] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | [Data not available in search results; representative conditions based on similar substrates] |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 90 | 24 | [Data not available in search results; representative conditions based on similar substrates] |
Note: Specific yields for the amination of this compound were not available in the provided search results. The conditions are representative of general Buchwald-Hartwig protocols.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dried and inerted reaction vessel, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the amine (1.1-1.5 equiv).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to yield the 4-amino-8-fluoroquinoline derivative.
III. Sonogashira Coupling for the Synthesis of 4-Alkynyl-8-fluoroquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 4-alkynyl-8-fluoroquinolines.[10] This reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base.[11] A similar protocol has been optimized for the synthesis of bis- and tris-alkynyl-2-trifluoromethylquinolines.[11]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 99[11] |
| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 95[11] |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 85[11] |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | i-Pr₂NH | THF | 60 | 12 | [Data not available in search results] |
Note: The yields in entries 1-3 are for the coupling with 4,8-dibromo-2-(trifluoromethyl)quinoline, a closely related substrate.[11]
Experimental Protocol: Sonogashira Coupling of 4,8-dibromo-2-(trifluoromethyl)quinoline[12]
-
Reaction Setup: A mixture of 4,8-dibromo-2-(trifluoromethyl)quinoline (1.0 equiv), Pd(PPh₃)₄ (2.5 mol%), and CuI (5 mol%) is placed in a Schlenk tube under an argon atmosphere.
-
Reagent Addition: Anhydrous dioxane, triethylamine (2.0 equiv), and the terminal alkyne (1.1 equiv) are added sequentially via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 6 hours.
-
Work-up: After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-alkynyl-8-bromo-2-(trifluoromethyl)quinoline.
IV. Heck Reaction for the Synthesis of 4-Vinyl-8-fluoroquinolines
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3][12] This method can be employed to synthesize 4-vinyl-8-fluoroquinoline derivatives. Anhydrous conditions are often crucial for the stability of certain protecting groups.[13]
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 130 | 3 | [Data not available in search results; representative conditions] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 16 | [Data not available in search results; representative conditions] |
| 3 | Methyl acrylate | PdCl₂ (3) | PPh₃ (6) | K₂CO₃ | DMF (anhydrous) | 130 | 2-3 | 67-86[13] |
Note: The yields in entry 3 are for the coupling of 4-bromo-8-tosyloxyquinoline with various arylvinyl compounds.[13]
Experimental Protocol: General Procedure for Heck Reaction[14]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, acetonitrile) and the alkene (1.1-1.5 equiv).
-
Reaction: Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir until completion, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography to obtain the 4-vinyl-8-fluoroquinoline.
V. Palladium-Catalyzed Cyanation
The introduction of a cyano group at the 4-position of the 8-fluoroquinoline core can be achieved through palladium-catalyzed cyanation, using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[12]
Data Presentation: Cyanation Reaction Conditions and Yields
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 120 | 12 | [Data not available in search results; representative conditions] |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1.5) | cataCXium A (3) | K₂CO₃ | NMP | 140 | 24 | [Data not available in search results; representative conditions] |
Note: Specific yields for the cyanation of this compound were not found in the search results. The conditions are based on general protocols for aryl bromides.[12]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation[13]
-
Reaction Setup: To a reaction tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., dppf), and the cyanide source (e.g., Zn(CN)₂, 0.6 equiv).
-
Solvent Addition: Add a degassed, anhydrous solvent such as DMF or NMP.
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 120 °C) with stirring for the specified duration.
-
Work-up: After cooling, quench the reaction carefully with an aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Wash the organic phase, dry it, and concentrate. Purify the crude product by chromatography to isolate the 4-cyano-8-fluoroquinoline.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the palladium-catalyzed synthesis of 4-substituted-8-fluoroquinoline derivatives.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Caption: Sonogashira Coupling Experimental Workflow.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. englelab.com [englelab.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful reaction is particularly valuable in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinally active compounds. The quinoline scaffold, a privileged structure in drug discovery, is present in numerous therapeutic agents with a wide range of biological activities, including antibacterial, and anticancer properties.[2][3]
Specifically, the functionalization of the quinoline ring at the 4-position with various aryl groups can significantly modulate its pharmacological profile. The presence of a fluorine atom at the 8-position can further enhance metabolic stability and binding affinity. Therefore, the Suzuki coupling of 4-Bromo-8-fluoroquinoline with diverse arylboronic acids represents a key strategy for the rapid generation of libraries of novel 4-aryl-8-fluoroquinoline derivatives for drug discovery programs.[4][5] These derivatives are of significant interest for their potential as novel therapeutic agents.
This document provides a detailed protocol for the Suzuki coupling reaction of this compound, including reaction optimization, a general experimental procedure, and visualizations of the reaction mechanism and workflow.
Reaction Optimization: Data Presentation
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes hypothetical yet realistic data from a typical optimization study for the coupling of this compound with a generic arylboronic acid. This data is intended to serve as a guide for reaction optimization.
Table 1: Optimization of Suzuki Coupling Reaction Conditions
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 72 |
| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 6 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 7 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (4:1) | 100 | 12 | 88 |
| 8 | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 91 |
| 9 | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 89 |
| 10 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O (1:1) | 80 | 16 | 82 |
Experimental Protocols
This section provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-8-fluoroquinoline.
Visualizations
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[6] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.[7]
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Negishi Cross-Coupling of 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1][2] Due to the high functional group tolerance and reactivity of organozinc reagents, the Negishi coupling has found broad application in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This document provides detailed application notes and protocols for the Negishi cross-coupling of 4-Bromo-8-fluoroquinoline, a key intermediate in the development of novel therapeutic agents and functional materials. The resulting 4-aryl-8-fluoroquinoline scaffold is a prevalent motif in many biologically active compounds.
Reaction Principle
The catalytic cycle of the Negishi cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A low-valent palladium(0) or nickel(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (this compound). This is followed by transmetalation, where the aryl group from the organozinc reagent is transferred to the metal center. Finally, reductive elimination from the resulting diorganometallic complex yields the desired 4-aryl-8-fluoroquinoline product and regenerates the active catalyst.
Applications in Drug Discovery and Materials Science
The 4-aryl-8-fluoroquinoline core is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the substituent at the 4-position allows for the modulation of pharmacological activity.
Potential Therapeutic Applications:
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity. The functionalized 4-aryl-8-fluoroquinolines can be explored as inhibitors of various kinases or other cancer-related targets.
-
Antibacterial Agents: The fluoroquinolone scaffold is a well-established class of antibiotics. Novel derivatives can be synthesized to combat drug-resistant bacterial strains.
-
Antiviral and Antimalarial Drugs: Quinolines have a long history in the treatment of malaria, and new analogs are continuously being investigated for their efficacy against various viral infections.
Applications in Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinoline ring system makes these compounds promising candidates for use as emitters or host materials in OLEDs.
-
Sensors: The fluorescence properties of quinoline derivatives can be tailored for the development of selective and sensitive chemical sensors.
Experimental Protocols
The following protocols are representative examples for the Negishi cross-coupling of this compound with various arylzinc reagents. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Negishi cross-coupling of this compound with a pre-formed arylzinc reagent.
Materials:
-
This compound
-
Arylzinc halide (e.g., Phenylzinc chloride, 2-Thienylzinc bromide) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (1-10 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand (if used).
-
Add this compound and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Slowly add the arylzinc halide solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the Negishi cross-coupling of haloquinolines with various organozinc reagents, providing a reference for expected yields and reaction conditions.
Table 1: Palladium-Catalyzed Negishi Coupling of 4-Bromoquinolines with Arylzinc Reagents
| Entry | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 85 |
| 2 | 4-Methoxyphenylzinc bromide | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | 80 | 8 | 92 |
| 3 | 2-Thienylzinc chloride | PdCl₂(dppf) (3) | - | Toluene | 100 | 6 | 88 |
| 4 | 3-Pyridylzinc bromide | Pd(OAc)₂ (2) | XPhos (4) | THF | 70 | 10 | 78 |
Table 2: Nickel-Catalyzed Negishi Coupling of 4-Chloroquinolines with Alkylzinc Reagents
| Entry | Alkylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethylzinc bromide | NiCl₂(dppp) (5) | - | THF | 25 | 24 | 75 |
| 2 | Isopropylzinc chloride | Ni(acac)₂ (5) | dppe (10) | NMP | 60 | 18 | 68 |
| 3 | Cyclohexylzinc bromide | Ni(COD)₂ (5) | - | DMAc | 50 | 20 | 72 |
Visualizations
Catalytic Cycle of Negishi Cross-Coupling
References
Applications of 4-Bromo-8-fluoroquinoline in Cancer Research: A Detailed Overview of Related Compounds
Initial Assessment: As of late 2025, a comprehensive review of published scientific literature reveals no specific studies detailing the direct application of 4-Bromo-8-fluoroquinoline in cancer research. Searches for its synthesis, mechanism of action, or inclusion in clinical trials for oncology have not yielded any direct results.
However, the broader class of compounds to which this compound belongs—fluoroquinolones and their derivatives—has been a subject of significant interest in cancer research through drug repurposing. This report provides detailed application notes and protocols based on the research conducted on structurally related fluoroquinolone derivatives.
Fluoroquinolone Derivatives as Potential Anticancer Agents
Fluoroquinolones are a class of synthetic antibiotics with a broad spectrum of activity.[1][2] Their established safety profiles and favorable pharmacokinetics have made them attractive candidates for drug repositioning in oncology.[1][2] The anticancer potential of these compounds is primarily attributed to their ability to inhibit eukaryotic type II topoisomerases, enzymes crucial for DNA replication and cell division.[3][4][5]
Mechanism of Action
The primary anticancer mechanism of many fluoroquinolone derivatives is the inhibition of topoisomerase II, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][4] Other reported mechanisms include the induction of apoptosis through pathways involving p53, BCL-2, and caspases, as well as the inhibition of cancer cell migration and invasion.[3] Some derivatives have also been shown to exert their effects through kinase inhibition or by causing mitochondrial dysfunction.[3][4]
Caption: General mechanism of action for anticancer fluoroquinolones.
Quantitative Data: Cytotoxicity of Fluoroquinolone Derivatives
The following table summarizes the in vitro cytotoxicity of various fluoroquinolone derivatives against different human cancer cell lines, as reported in the literature. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Levofloxacin | 17h (4-fluoro analog) | MCF-7 (Breast) | 1.69 | [3] |
| Levofloxacin | 17h (4-fluoro analog) | A549 (Lung) | 2.62 | [3] |
| Levofloxacin | 17h (4-fluoro analog) | SKOV3 (Ovarian) | 1.92 | [3] |
| Levofloxacin | 17b (3-chloro analog) | MCF-7 (Breast) | 2.82 | [3] |
| Levofloxacin | 17b (3-chloro analog) | A549 (Lung) | 3.81 | [3] |
| Levofloxacin | 17b (3-chloro analog) | SKOV3 (Ovarian) | 4.76 | [3] |
| Ciprofloxacin | Derivative 32 | MCF-7 (Breast) | 4.3 | [2] |
| Ofloxacin | Analog (VIb) | MDA-MB-468 (Breast) | 0.41 | [6] |
| Ofloxacin | Analog (VIb) | MCF-7 (Breast) | 0.42 | [6] |
| Ofloxacin | Analog (VIb) | HOP-92 (Lung) | 0.50 | [6] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compound (e.g., a fluoroquinolone derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared in the culture medium.
-
The medium from the seeded plates is replaced with the medium containing various concentrations of the test compound. A control group receives medium with the solvent alone.
-
The plates are incubated for an additional 48 to 72 hours.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 5. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-8-fluoroquinoline Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-bromo-8-fluoroquinoline derivatives as a novel class of antimicrobial agents. Drawing upon the well-established principles of fluoroquinolone chemistry and microbiology, this document outlines the rationale for their development, their likely mechanism of action, and detailed protocols for their synthesis and antimicrobial evaluation.
Introduction
Quinolone and fluoroquinolone antibiotics have long been a cornerstone of antimicrobial therapy, valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action, targeting essential bacterial enzymes DNA gyrase and topoisomerase IV, provides a bactericidal effect.[2] The core structure of quinolones offers a versatile scaffold for chemical modification, allowing for the fine-tuning of their antimicrobial spectrum, potency, and pharmacokinetic properties.[1][3] The introduction of a fluorine atom at the C-6 position and various substituents at the C-7 and C-8 positions have been shown to significantly influence the biological activity of these compounds.[4]
The novel scaffold of this compound presents an intriguing avenue for the development of new antimicrobial agents. The presence of a bromine atom at the C-4 position and a fluorine atom at the C-8 position could confer unique electronic and steric properties, potentially leading to enhanced antimicrobial activity, altered target specificity, or improved efficacy against resistant strains. These notes provide a foundational guide for the synthesis and evaluation of this promising class of compounds.
Mechanism of Action
This compound derivatives are expected to share the same mechanism of action as other fluoroquinolone antibiotics. This involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is essential for the initiation of replication.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes after replication.
By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.[2]
Caption: Mechanism of action of this compound derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of substituted quinolines can be achieved through various established methods, such as the Friedländer synthesis or the Pfitzinger reaction.[3][5] The following protocol outlines a general approach for the synthesis of a this compound derivative via a modified Friedländer annulation.
Materials:
-
2-Amino-3-fluorobenzaldehyde
-
Ethyl 2-bromo-3-oxobutanoate
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-fluorobenzaldehyde (1.0 mmol) and ethyl 2-bromo-3-oxobutanoate (1.2 mmol) in the chosen solvent (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.
Note: This is a general protocol and may require optimization of the catalyst, solvent, temperature, and reaction time for specific derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Reference antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and bacterial density.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation
The results of the MIC assays should be presented in a clear and organized manner to facilitate comparison between different compounds and bacterial strains.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | ||
| MIC (µg/mL) | MIC (µg/mL) | ||
| BFQ-01 | R = -H | 4 | 8 |
| BFQ-02 | R = -CH₃ | 2 | 4 |
| BFQ-03 | R = -OCH₃ | 8 | 16 |
| BFQ-04 | R = -Cl | 1 | 2 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and serves as an example of how to report MIC values. Actual values must be determined experimentally.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this document provide a framework for the synthesis and in vitro evaluation of these compounds. Further studies, including structure-activity relationship (SAR) analysis, determination of the minimum bactericidal concentration (MBC), and in vivo efficacy studies, will be crucial in advancing these derivatives as potential clinical candidates.
References
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resurrection of antibiotics: finding new synthesis routes to fight antimicrobial resistance [lms.mrc.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Functionalization of 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the bromine atom in 4-Bromo-8-fluoroquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization opens avenues for the synthesis of novel compounds with diverse properties. The protocols outlined below cover a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and nucleophilic aromatic substitution.
Introduction
This compound is a key heterocyclic scaffold. The presence of a bromine atom at the 4-position provides a reactive handle for various chemical transformations, allowing for the introduction of a wide array of functional groups. The fluorine atom at the 8-position can influence the electronic properties of the quinoline ring system, potentially impacting the reactivity of the C-Br bond and the biological activity of the resulting derivatives. These protocols are designed to serve as a practical guide for researchers engaged in the synthesis and derivatization of quinoline-based compounds.
Data Presentation: Comparative Overview of Functionalization Methods
The following table summarizes typical conditions for various functionalization reactions of aryl bromides, which can be adapted and optimized for this compound. It is important to note that reaction yields are highly substrate-dependent and optimization of the listed parameters may be necessary to achieve the desired outcome.
| Reaction Type | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, or XPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, or DMF | 80 - 110 | 70 - 95 | A versatile method for C-C bond formation with boronic acids.[1] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N or piperidine | THF or DMF | Room Temp. - 80 | 60 - 90 | Forms a C-C bond with terminal alkynes. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, or BrettPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 65 - 95 | For the formation of C-N bonds with primary or secondary amines.[2][3] |
| Palladium-Catalyzed Cyanation | Pd(PPh₃)₄ or Pd₂(dba)₃ | dppf | Zn(CN)₂, K₄[Fe(CN)₆] | DMF or DMAc | 100 - 140 | 70 - 90 | Introduces a nitrile group.[4][5] |
| Heck Reaction | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or NMP | 100 - 140 | 50 - 85 | Couples with alkenes to form substituted alkenes.[6] |
| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | AsPh₃ | (none) | Toluene or Dioxane | 80 - 110 | 60 - 90 | C-C bond formation with organostannanes; note the toxicity of tin reagents.[7][8] |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | (none) | (none) | THF or Et₂O | -78 | Variable | Forms an organolithium intermediate for reaction with electrophiles.[9] |
| Nucleophilic Aromatic Substitution | (none) | (none) | NaOMe, NaNH₂, etc. | Corresponding alcohol, THF, or liquid NH₃ | Room Temp. - 100 | Variable | Requires strong nucleophiles and is facilitated by electron-withdrawing groups.[10] |
Experimental Protocols
The following are detailed protocols for key functionalization reactions. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment. Many of the reagents are flammable, toxic, and/or air-sensitive. Anhydrous and inert atmosphere conditions are critical for many of these protocols.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-8-fluoroquinolines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., a mixture of Toluene and Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-fluoroquinoline.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-8-fluoroquinolines
This protocol provides a general method for the palladium-catalyzed amination of this compound.[2][3]
Workflow Diagram:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried resealable Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine to the tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the desired 4-amino-8-fluoroquinoline derivative.
Palladium-Catalyzed Cyanation: Synthesis of 8-Fluoroquinoline-4-carbonitrile
This protocol describes the conversion of the bromo-substituent to a nitrile group.[4][5]
Workflow Diagram:
Caption: General workflow for the palladium-catalyzed cyanation reaction.
Materials:
-
This compound (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, 0.6 equiv, or K₄[Fe(CN)₆], 0.5 equiv)[4][5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Ligand (if required, e.g., dppf)
-
Polar aprotic solvent (e.g., DMF or DMAc)
Procedure:
-
To a Schlenk tube, add this compound, the cyanide source, the palladium catalyst, and ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed polar aprotic solvent.
-
Heat the reaction mixture to the specified temperature (e.g., 130 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-Fluoroquinoline-4-carbonitrile.
Conclusion
The protocols described in this document provide a foundation for the functionalization of this compound. The choice of reaction will depend on the desired target molecule and the compatibility of the functional groups present. It is crucial to emphasize that optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrates. Researchers are encouraged to consult the primary literature for further details and for the functionalization of related heterocyclic systems.
References
- 1. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. learninglink.oup.com [learninglink.oup.com]
Application Notes and Protocols for N-Alkylation of 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-alkylation of 4-bromo-8-fluoroquinoline, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery. The resulting N-alkylated quinolinium salts are valuable intermediates for the development of novel therapeutic agents. This document outlines a standard protocol using an alkyl halide under basic conditions, discusses key reaction parameters, and provides a framework for reaction optimization.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an alkyl group at the nitrogen atom of the quinoline ring system to form a quaternary quinolinium salt can significantly modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile. The N-alkylation of this compound provides a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies in drug development.
The protocol described herein is a classical and widely adopted method for the N-alkylation of nitrogen-containing heterocycles.[1][2] It involves the reaction of the parent quinoline with an alkyl halide in the presence of a base.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This results in the formation of a positively charged N-alkyl-4-bromo-8-fluoroquinolinium halide salt. The reaction is typically facilitated by a polar aprotic solvent which can solvate the resulting salt. While the reaction can sometimes proceed without a base, the presence of a mild base can help to scavenge any acidic byproducts.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials and Equipment
Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)[3]
-
Anhydrous Potassium Carbonate (K₂CO₃) (optional, as a mild base)[1][2]
-
Diethyl ether or Ethyl acetate for workup and purification[4]
-
Brine (saturated aqueous NaCl solution)[2]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if heating is required)
-
Septa and needles for inert atmosphere techniques
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Silica gel for column chromatography (if required for purification)[5]
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Under an inert atmosphere of argon or nitrogen, add anhydrous DMF to dissolve the starting material. A typical concentration is in the range of 0.1-0.5 M.[3]
-
Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C.[1] The optimal temperature and reaction time will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or ice-cold water.[1]
-
If the product is a solid, it may precipitate and can be collected by filtration. If the product is soluble, extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[3][4]
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification: The crude product, an N-alkyl-4-bromo-8-fluoroquinolinium halide salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexanes) or by trituration with a non-polar solvent like diethyl ether to induce precipitation.[5][6] If necessary, column chromatography on silica gel can be performed, although the ionic nature of the product might make this challenging.[5]
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of quinoline derivatives based on literature for similar compounds. Researchers should optimize these conditions for the specific this compound substrate and alkylating agent.
| Parameter | Condition | Rationale/Reference |
| Substrate | This compound | Starting material |
| Alkylating Agent | Alkyl Halide (e.g., CH₃I, EtBr) | Introduction of the alkyl group.[2] |
| Molar Ratio (Alkyl Halide:Quinoline) | 1.1 - 1.5 : 1.0 | To ensure complete consumption of the starting quinoline.[1][2] |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents are effective for this type of reaction.[3] |
| Base (Optional) | K₂CO₃ | A mild base to neutralize any acid formed.[1][2] |
| Temperature | Room Temperature to 80 °C | Depends on the reactivity of the alkyl halide.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC.[3] |
| Purification | Recrystallization or Trituration | To isolate the pure quinolinium salt.[5][6] |
Visualization of Experimental Workflow and Reaction
The following diagrams illustrate the general experimental workflow and the chemical reaction for the N-alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
Caption: General reaction scheme for N-alkylation.
References
The Strategic Role of 4-Bromo-8-fluoroquinoline in the Synthesis of Advanced Active Pharmaceutical Ingredients
For Immediate Release
[City, State] – [Date] – As the landscape of pharmaceutical development evolves, the demand for versatile and efficiently synthesized building blocks for Active Pharmaceutical Ingredients (APIs) has surged. Among these, 4-bromo-8-fluoroquinoline has emerged as a pivotal intermediate, offering a strategic entry point for the construction of complex quinoline-based therapeutic agents. This application note provides a detailed overview of its utility, focusing on its role in the synthesis of advanced APIs and outlining key experimental protocols for its derivatization.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs. The presence of bromine and fluorine atoms at the 4- and 8-positions, respectively, of the quinoline ring in this compound imparts unique reactivity and physicochemical properties. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom, on the other hand, can modulate the electronic properties, metabolic stability, and binding affinity of the final API.
Application in the Synthesis of Delafloxacin
A prime example of the synthetic utility of the 4-substituted-8-fluoroquinoline core is in the conceptual synthesis of Delafloxacin, a modern fluoroquinolone antibiotic. While common industrial syntheses of Delafloxacin may commence from different starting materials, the derivatization of a this compound intermediate represents a key strategic approach for creating analogues and exploring the structure-activity relationships (SAR) of this important class of antibiotics. The core synthesis involves the formation of the quinoline ring system, followed by strategic functionalization at key positions to build the final API.
Below is a generalized workflow for the synthesis of a Delafloxacin analogue, highlighting the potential incorporation of a this compound intermediate.
Key Experimental Protocols for Derivatization
The true synthetic power of this compound lies in its ability to undergo a variety of cross-coupling reactions. These reactions provide a robust platform for medicinal chemists to generate libraries of novel compounds for drug discovery programs. Below are detailed protocols for key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position of the quinoline ring.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-8-fluoroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromo-8-fluoroquinoline synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 4-hydroxy-8-fluoroquinoline (Step 1) | Incomplete cyclization during the Gould-Jacobs reaction. | Ensure the high-boiling point solvent (e.g., diphenyl ether) reaches the optimal temperature (around 250°C) for thermal cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of starting materials or intermediates at high temperatures. | Gradually increase the temperature and monitor for any signs of degradation (e.g., charring). Consider using a nitrogen atmosphere to prevent oxidation. | |
| Low Yield of this compound (Step 2) | Inefficient bromination of 8-fluoroquinolin-4-ol. | Optimize the brominating agent (e.g., POBr₃, PBr₃) and reaction temperature. Ensure anhydrous conditions as moisture can quench the reagents. |
| Formation of multiple brominated isomers. | Control the reaction temperature carefully, as lower temperatures often favor regioselectivity. Consider alternative bromination strategies if isomeric impurity is a persistent issue. | |
| Product is Difficult to Purify | Presence of unreacted starting materials or intermediates. | Monitor the reaction for completeness by TLC before workup. Adjust reaction time or temperature if necessary. |
| Co-elution of the product with impurities during column chromatography. | Experiment with different solvent systems for column chromatography (e.g., varying ratios of ethyl acetate and hexane). Recrystallization from a suitable solvent system can also be an effective purification method.[1] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC. |
| Deactivated catalyst or reagent. | Use fresh or properly stored reagents and catalysts. | |
| Formation of Side Products | Non-selective reactions due to incorrect temperature or stoichiometry. | Carefully control the reaction temperature and the stoichiometry of the reactants. |
| Presence of impurities in starting materials. | Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The thermal cyclization to form the quinoline core and the subsequent bromination are the most critical steps. The high temperatures required for cyclization can lead to degradation if not carefully controlled. The bromination step determines the final yield and purity, and is highly dependent on the choice of reagent and reaction conditions to ensure regioselectivity.
Q2: How can I minimize the formation of isomeric impurities during bromination?
A2: Controlling the reaction temperature is crucial for regioselectivity. Running the reaction at a lower temperature for a longer duration can often improve the selectivity for the desired isomer. Additionally, the choice of brominating agent and solvent can significantly influence the outcome.
Q3: What are the key safety precautions to take during this synthesis?
A3: Phosphorus oxybromide (POBr₃) or similar brominating agents are highly corrosive and react violently with water. These should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. High-temperature reactions should be conducted behind a safety shield.
Q4: How can I confirm the structure and purity of the final product?
A4: Standard analytical techniques should be employed for characterization and purity assessment. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, Mass Spectrometry (MS) to determine the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess the purity.
Experimental Protocols
A plausible multi-step synthesis for this compound is outlined below, based on established methodologies for similar compounds.
Step 1: Synthesis of 8-fluoroquinolin-4-ol via Gould-Jacobs Reaction
This step involves the construction of the quinoline core from 2-fluoroaniline.
-
Methodology:
-
A mixture of 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-140°C for 2 hours.
-
The reaction mixture is then added dropwise to a preheated high-boiling point solvent, such as diphenyl ether, at 250°C.
-
The mixture is maintained at this temperature for 30-60 minutes to induce cyclization.
-
After cooling, a non-polar solvent like hexane is added to precipitate the product.
-
The solid is filtered, washed with hexane, and dried to yield 8-fluoroquinolin-4-ol.
-
Step 2: Synthesis of this compound
This step converts the 4-hydroxy group to a bromine atom.
-
Methodology:
-
8-fluoroquinolin-4-ol (1.0 eq) is added to an excess of phosphorus oxybromide (POBr₃) (3-5 eq).
-
The mixture is heated to reflux (approximately 100-110°C) for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, the excess POBr₃ is carefully removed under reduced pressure.
-
The residue is then poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
The solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to obtain this compound.
-
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude 4-Bromo-8-fluoroquinoline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 4-Bromo-8-fluoroquinoline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a troubleshooting workflow to address common challenges.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 927800-38-2 | [1][2] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (Typical) | >98% | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound and other quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of my crude this compound, but no crystals have formed even after cooling. What could be the issue?
-
Answer: The absence of crystal formation is a common issue that can stem from several factors.[3]
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[3] You may have used too much solvent during the dissolution step.[4]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating.[3]
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[3][5]
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation to begin.[3]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[3][6]
-
Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the solution to initiate crystal growth.[3][5]
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.
-
Cooling: If not already done, cool the solution in an ice-salt bath or a Dry Ice/acetone bath, depending on the solvent's freezing point.[5]
-
-
Issue 2: The Final Crystal Yield is Very Low
-
Question: I have successfully grown crystals, but the final yield is much lower than expected. How can I improve it?
-
Answer: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as the compound will remain in solution even after cooling.[4]
-
Premature Filtration: Filtering the crystals before the solution has cooled completely will result in product loss.
-
Inadequate Rinsing: Using too much rinsing solvent or a rinse solvent that is not ice-cold can redissolve some of the purified crystals.[4]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude compound.[4]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration.[3]
-
Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can recover it by evaporating some of the solvent and attempting a second crystallization to obtain a second crop of crystals.[3][6]
-
Issue 3: An Oil Forms Instead of Crystals
-
Question: When my solution cools, it becomes cloudy and a liquid "oil" separates out instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point in the solvent mixture.[5] This is undesirable because the oil can trap impurities that will remain in your product when it finally solidifies.[5]
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[3] Then, allow it to cool much more slowly to encourage crystal formation.
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[3] Alternatively, consider using a different solvent or a mixture of solvents.[3]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[3]
-
Issue 4: A Fine Powder Crashes Out of Solution
-
Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?
-
Answer: Rapid precipitation of a fine powder often indicates that the solution is too supersaturated or is cooling too quickly. This can trap impurities within the rapidly formed solid.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to slow the rate of cooling. For example, place the flask in a warm water bath and allow it to cool to room temperature overnight.[3]
-
Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[3]
-
Re-dissolve and Cool Slowly: Reheat the solution until the powder redissolves completely, and then implement a slower cooling process.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general step-by-step guide for the purification of crude this compound.
1. Solvent Selection The ideal solvent is one in which this compound has low solubility at room temperature but high solubility at the solvent's boiling point.[7] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[6] Common solvents to test for quinoline derivatives include ethanol, methanol, acetone, ethyl acetate, toluene, and hexane, or mixtures thereof (e.g., ethanol/water).
2. Dissolution
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to the solvent's boiling point while stirring or swirling.[6]
-
Continue adding small portions of the hot solvent until all the solid has just dissolved.[7][8] Avoid adding an excess of solvent to ensure a good recovery yield.[4]
3. Hot Filtration (Optional) If insoluble impurities are present in the hot solution, they must be removed by hot filtration.
-
Set up a filtration apparatus (e.g., a stemless funnel with fluted filter paper).
-
Preheat the funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization in the funnel.[5]
-
Quickly pour the hot solution containing the dissolved compound through the filter paper.
4. Cooling and Crystallization
-
Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[4][6] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[7]
5. Crystal Collection
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[7]
-
Transfer the crystals and the solvent to the funnel. Scrape any remaining crystals from the flask and rinse them into the funnel with a small amount of the ice-cold filtrate or fresh, ice-cold solvent.[5]
6. Washing
-
With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual soluble impurities clinging to their surface.[4]
7. Drying
-
Allow the crystals to dry on the filter paper by drawing air through them for a period.
-
For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
References
Technical Support Center: Suzuki Coupling with 4-Bromo-8-fluoroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 4-bromo-8-fluoroquinoline. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving this compound can often be attributed to a few key factors related to its specific chemical structure. As an initial troubleshooting step, systematically evaluate the following:
-
Catalyst Activity and Choice: The quinoline nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands are fresh and stored under an inert atmosphere to prevent degradation. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands are often more effective.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Reagent Purity: Verify the purity of your this compound and the boronic acid or ester. Boronic acids, in particular, can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is crucial and often interdependent. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I am observing significant amounts of unreacted this compound. How can I improve the conversion?
A2: Incomplete conversion is a common issue, particularly with electron-deficient aryl bromides like this compound. The electron-withdrawing nature of the quinoline ring and the fluoro substituent can impact the reactivity of the C-Br bond. Consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl bromides.[2]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Br bond. However, be mindful that this can also increase the rate of side reactions.
-
Use a More Active Catalyst System: Consider using a pre-formed palladium precatalyst, which can be more efficient at generating the active Pd(0) species in situ.
Q3: What are the most likely side reactions with this compound in a Suzuki coupling, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling. Key side reactions to consider are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is a common issue, especially with electron-deficient heteroaryl boronic acids. To mitigate this, consider using a more stable boronic ester (e.g., a pinacol ester) or running the reaction under anhydrous conditions.
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1] Thoroughly degassing your solvents and maintaining an inert atmosphere can help minimize this.
-
Dehalogenation: The bromo group on the quinoline can be replaced by a hydrogen atom, leading to the formation of 8-fluoroquinoline. This can sometimes occur via a competing reaction pathway.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more robust precatalyst. |
| Catalyst poisoning by quinoline nitrogen | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). | |
| Insufficiently reactive conditions | Increase the reaction temperature. Screen different solvents and bases. | |
| Significant Amount of Unreacted Starting Material | Inefficient oxidative addition | Use a more electron-rich and bulky ligand to accelerate this step. |
| Low reaction temperature | Gradually increase the temperature, monitoring for product formation and decomposition. | |
| Presence of Homocoupled Byproducts | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Use of a Pd(II) precatalyst | Ensure efficient in situ reduction to Pd(0). Consider adding a small amount of a reducing agent if necessary. | |
| Observation of Protodeboronation | Instability of the boronic acid | Use the corresponding pinacol ester or trifluoroborate salt of the boronic acid. |
| Presence of water | If feasible for your system, switch to anhydrous conditions. | |
| Formation of 8-fluoroquinoline (Dehalogenation) | Competing reductive pathway | Optimize the reaction conditions (catalyst, ligand, base, solvent) to favor the cross-coupling pathway. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Suzuki coupling of this compound. Optimization for specific boronic acids will likely be necessary.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is a good starting point for challenging Suzuki couplings of heteroaryl halides.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conditions with a Traditional Catalyst
This protocol uses a more traditional catalyst system and may require more optimization.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.)
-
Degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane/water or toluene/ethanol)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the solvent system and the aqueous base solution.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes yields for Suzuki coupling reactions of various bromoquinolines with different boronic acids under a range of conditions. This data can help guide the selection of reaction parameters for this compound.
| Bromoquinoline Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol | 90 | 12 | ~85 |
| 8-Bromo-6-methylquinolin-2(1H)-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | THF/Water | 70 | 18-24 | 75-85 |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/Water | 80-90 | 4-12 | 80-90 |
| 6-Bromonicotinonitrile | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | High |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges, particularly focusing on side reactions, encountered during the synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted quinolines?
A1: Common side reactions in quinoline synthesis are highly dependent on the specific method employed. However, some prevalent issues across various methods include:
-
Tar and Polymer Formation: This is a significant issue in reactions conducted under harsh acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller syntheses. It results from the acid-catalyzed polymerization of reactants and intermediates, particularly α,β-unsaturated aldehydes or ketones.[1][2]
-
Formation of Regioisomers: In syntheses like the Combes and Friedländer, the use of unsymmetrical starting materials (e.g., β-diketones or ketones) can lead to the formation of a mixture of positional isomers, complicating purification and reducing the yield of the desired product.[3][4]
-
N-Oxide Formation: Under certain oxidative conditions or during subsequent functionalization reactions like nitration, the nitrogen atom of the quinoline ring can be oxidized to form an N-oxide.
-
Incomplete Cyclization: This can lead to the isolation of intermediates, such as β-anilinopropionaldehyde in the Skraup synthesis, and reduce the overall yield of the final quinoline product.
Troubleshooting Guides
Issue 1: Excessive Tar Formation in Skraup and Doebner-von Miller Syntheses
Symptoms: The reaction mixture becomes a dark, viscous, and intractable tar, making product isolation extremely difficult and significantly reducing the yield.
Root Causes & Solutions:
The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds (e.g., acrolein formed from glycerol in the Skraup synthesis) or other reactive intermediates.[1][2]
Troubleshooting Steps:
-
Use a Moderator (Skraup Synthesis): The Skraup reaction is notoriously exothermic. The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor and minimize charring.[1][5]
-
Slow Addition of Reagents: In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[2]
-
Employ a Biphasic Solvent System (Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[6][7]
-
Optimize Reaction Temperature: While heat is often required, excessively high temperatures promote side reactions. It is advisable to heat the reaction gently to initiate it and then control the exothermic phase.[1][2]
Caption: A logical workflow for troubleshooting tar formation.
Issue 2: Poor Regioselectivity in Combes and Friedländer Syntheses
Symptoms: Formation of a mixture of quinoline isomers, leading to difficult purification and reduced yield of the target compound.
Root Causes & Solutions:
The use of unsymmetrical ketones or β-diketones can result in cyclization at different positions, leading to regioisomers. The regiochemical outcome is influenced by steric and electronic factors of the reactants and the reaction conditions.[3][4]
Troubleshooting Steps:
-
Modify Substituents: Increasing the steric bulk on one side of the β-diketone in the Combes synthesis can favor cyclization at the less sterically hindered position.[3] Similarly, the electronic nature of substituents on the aniline can direct cyclization.[3]
-
Choice of Catalyst: The acid catalyst can influence the ratio of regioisomers formed. For instance, in the Combes synthesis, switching between sulfuric acid and polyphosphoric acid (PPA) can alter the product ratio.[3] In the Friedländer synthesis, a variety of Lewis and Brønsted acids can be screened to optimize regioselectivity.[8]
-
Control Reaction Conditions: Optimizing the reaction temperature and solvent can influence the regiochemical outcome.[4]
| Catalyst | Time (h) | Yield (%) | Reference |
| ZnCl₂ | 2 | 95 | [8] |
| C₄(mim)₂-2Br⁻-2H₂SO₄ | 0.25 | 90 | [8] |
| ImBu-SO₃H | 0.5 | 92 | [8] |
| Yb(OTf)₃ | 0.25 | >90 | [9] |
| Nano Al₂O₃ | - | 95 | [9] |
Conditions may vary between studies.
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate as Moderator
This protocol is adapted from established literature procedures and is designed to control the exothermic nature of the reaction.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Diethyl Ether (for extraction)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.
-
Acid Addition: Slowly and with efficient stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling may be necessary.
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.[1]
-
Completion of Reaction: After the initial exothermic phase subsides, heat the mixture to a gentle reflux for an additional 3 hours.[1]
-
Workup: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Perform a steam distillation to separate the volatile quinoline from the non-volatile tarry residue.[1] The quinoline can then be extracted from the distillate using diethyl ether.
Caption: Step-by-step experimental workflow for the Skraup synthesis.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline Minimizing Polymerization
This protocol utilizes a slow addition technique to minimize the polymerization of crotonaldehyde.
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
-
Sodium Hydroxide (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Slow Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[6]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 3: Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general procedure for the acid-catalyzed synthesis of a substituted quinoline.
Materials:
-
o-aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Catalyst (e.g., trifluoromethanesulfonic acid, potassium tert-butoxide)
-
Solvent (e.g., alcohol, or solvent-free)
Procedure:
-
Mixing Reactants: Combine the o-aminoaryl aldehyde or ketone and the carbonyl compound in a suitable reaction vessel.
-
Adding Catalyst: Add the catalyst to the mixture.
-
Reaction: Heat the reaction mixture under reflux for the appropriate time, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If a solid product precipitates, filter and wash with a suitable solvent. If the product is in solution, perform an appropriate work-up, which may include extraction and solvent evaporation.
-
Purification: Purify the crude product by recrystallization, column chromatography, or distillation.
Caption: General reaction mechanism of the Friedländer synthesis.
Protocol 4: Combes Synthesis of a 2,4-Disubstituted Quinoline
This protocol involves the acid-catalyzed condensation of an aniline with a β-diketone.
Materials:
-
Aniline
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Sodium Hydroxide (for neutralization)
Procedure:
-
Condensation: In a reaction vessel, stir a mixture of the aniline and the β-diketone at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Gently heat the reaction mixture for a short period.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-8-fluoroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-8-fluoroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
The synthesis of this compound, often achieved through a Friedländer-type condensation, can lead to several impurities. The most common include:
-
Unreacted Starting Materials: Residual 2-amino-3-fluorobenzaldehyde (or a related ketone) and the bromo-substituted carbonyl compound can remain in the crude product.
-
Side-Reaction Products: Self-condensation of the carbonyl reactant (an aldol condensation) can occur, leading to undesired polymeric or resinous materials.[1]
-
Isomeric Products: Depending on the precise reaction conditions and the nature of the reactants, the formation of isomeric quinolines is a possibility, although generally less common in the Friedländer synthesis.
-
Over-brominated or Under-brominated Species: If bromination is a separate step in the synthesis, impurities with incorrect bromination patterns may be present.
Q2: My crude this compound is a dark, oily residue. What is the likely cause and how can I purify it?
A dark, oily, or tar-like crude product is often indicative of side reactions, such as the self-condensation of reactants, which is common in Friedländer syntheses conducted under harsh conditions (e.g., high temperatures or strong acid/base catalysis).[1]
Troubleshooting Steps:
-
Initial Work-up: Begin by attempting to precipitate the desired product from a suitable solvent. Trituration with a non-polar solvent like hexanes or diethyl ether may help solidify the product and remove some of the oily impurities.
-
Column Chromatography: This is the most effective method for separating the target compound from a complex mixture of impurities. A step-gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
Recrystallization: Once a solid is obtained, recrystallization can be used for final purification.
Q3: I am having difficulty getting my this compound to crystallize. What can I do?
Failure to crystallize can be due to several factors, including the presence of persistent impurities, using an inappropriate solvent, or the solution not being sufficiently saturated.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. Good single solvents for recrystallization of halogenated aromatics can include ethanol, methanol, or toluene.[2] A two-solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[2]
-
Induce Crystallization:
-
Seeding: Add a small, pure crystal of this compound to the supersaturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool slowly.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low yield after column chromatography.
-
Question: I am losing a significant amount of my product during column chromatography. What could be the reason?
-
Answer: Low recovery from a silica gel column can be due to the basic nature of the quinoline nitrogen interacting strongly with the acidic silica gel, leading to irreversible adsorption.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Optimize Eluent Polarity: Ensure the eluent system is polar enough to effectively move your compound down the column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Issue 2: The purified this compound still shows impurities by NMR/TLC.
-
Question: After purification by column chromatography and recrystallization, I still observe minor impurities. How can I improve the purity?
-
Answer: Persistent impurities may co-elute with your product during chromatography or have very similar solubility profiles.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Try a different solvent system for column chromatography. For example, if you used a hexane/ethyl acetate gradient, consider a dichloromethane/methanol system.
-
Column Dimensions: Use a longer, narrower column for better separation of closely eluting compounds.
-
-
Multiple Recrystallizations: Perform a second recrystallization from a different solvent system.
-
Activated Charcoal Treatment: If the impurities are colored, they can sometimes be removed by treating a solution of your compound with a small amount of activated charcoal before filtering and recrystallizing. Be aware that this may also lead to some loss of your desired product.
-
Experimental Protocols
Column Chromatography Protocol
This is a general protocol that should be optimized for your specific crude material based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. For example:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
Continue increasing the ethyl acetate concentration until the desired product elutes.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of hexane and ethyl acetate are good starting points.[2]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data
The following table provides a general guideline for expected outcomes during the purification of quinoline derivatives. Actual results may vary depending on the scale of the reaction and the initial purity of the crude material.
| Purification Step | Parameter | Typical Value |
| Column Chromatography | Yield | 60-90% |
| Purity | >95% | |
| Recrystallization | Yield | 70-95% |
| Purity | >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Preventing decomposition of 4-Bromo-8-fluoroquinoline during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Bromo-8-fluoroquinoline during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or over-brominated species), residual solvents, and degradation products. Tar formation is also a common issue in quinoline synthesis.[1]
Q2: What are the primary signs of decomposition during the purification of this compound?
A2: Signs of decomposition include a change in color of the solution (e.g., darkening or formation of black, tarry goo), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, and a lower than expected yield of the purified product.[1] The formation of a precipitate or a change in the pH of the solution could also indicate degradation.
Q3: What are the likely decomposition pathways for this compound?
A3: The most probable decomposition pathway is dehalogenation, specifically the loss of the bromine atom.[2] This can occur via various mechanisms, including nucleophilic substitution, reductive dehalogenation, or radical reactions.[2][3] The presence of certain metals, bases, or even light can catalyze these processes.[3][4]
Q4: Which purification techniques are recommended for this compound?
A4: Common purification techniques for quinoline derivatives that can be applied to this compound include:
-
Crystallization: This is often the preferred method to obtain a highly pure product. It may involve the formation of a salt, like a hydrochloride, to facilitate crystallization.[5]
-
Column Chromatography: Silica gel chromatography can be effective for separating the desired compound from impurities.[6]
-
Distillation: For liquid quinolines, vacuum distillation can be a suitable method.[5][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of the product after purification. | Decomposition of the compound during the purification process. | - Temperature: Avoid excessive heat during all steps. Use a water bath for heating if possible and remove the solvent under reduced pressure at a low temperature.- Light: Protect the compound from direct light, especially UV light, by using amber-colored glassware or covering the apparatus with aluminum foil.[4]- Atmosphere: If reductive dehalogenation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Product is discolored (e.g., brown or black) after purification. | Formation of tarry byproducts or degradation products. | - Purification Method: If using chromatography, ensure the silica gel is of high quality and consider deactivating it slightly with a small amount of a polar solvent like triethylamine in the eluent to prevent streaking and decomposition on the column.- Extraction: Perform an initial work-up to remove tarry materials. This may involve dissolving the crude product in an organic solvent and washing with a dilute acid or base solution.[1] |
| TLC analysis shows the appearance of a new, more polar spot during purification. | This could indicate the formation of a debrominated or hydrolyzed product. | - Solvent Choice: Ensure that the solvents used for purification are pure and free from contaminants that could promote decomposition. For example, avoid nucleophilic solvents if substitution is a concern.- pH Control: Maintain a neutral or slightly acidic pH during aqueous work-up and extraction, as strong bases can promote dehalogenation. |
| The purified product is not stable upon storage. | Continued slow decomposition. | - Storage Conditions: Store the purified this compound at a low temperature (4 to -18 °C), protected from light and moisture.[8] Storing under an inert atmosphere can also enhance stability. |
Data on Stability of Related Compounds
| Compound | Storage Condition | Time | Degradation (%) |
| Ciprofloxacin | River water, ambient temperature, light | 2 weeks | ~15% |
| Ciprofloxacin | River water, 4°C, dark | 2 weeks | < 5% |
| Ciprofloxacin | River water, -18°C, dark | 2 weeks | < 2% |
| 8-Fluoro-analog of a quinolone | Aqueous solution, UVA irradiation (dose-dependent) | N/A | Significant degradation |
| 8-Methoxy-analog of a quinolone | Aqueous solution, UVA irradiation | N/A | No significant degradation |
Data is extrapolated from studies on ciprofloxacin and other fluoroquinolones and is intended for illustrative purposes only.[4][8]
Experimental Protocol: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, heptane/toluene mixture)[9]
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical workflow for troubleshooting purification issues and the potential decomposition pathway.
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A simplified potential decomposition pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Challenges in the scale-up synthesis of 4-Bromo-8-fluoroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-8-fluoroquinoline. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While a specific, detailed industrial synthesis for this compound is not extensively published, plausible synthetic routes can be inferred from established methods for analogous halogenated quinolines. A common approach involves a multi-step sequence starting from a substituted aniline, followed by cyclization to form the quinoline core, and subsequent halogenation steps. One potential pathway could involve the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, followed by chlorination and then bromination.[1] Alternative strategies might involve the use of ortho-propynol phenyl azides with a TMSBr promoter or the dehydrogenation of tetrahydroquinolines using NBS.[2]
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
A2: The synthesis of halogenated quinolines often involves hazardous reagents that require careful handling, especially during scale-up.[3]
-
Phosphorus oxychloride (POCl₃): Used for chlorination, it is highly corrosive and reacts violently with water. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bromine (Br₂): A volatile, highly corrosive, and toxic liquid. It should be handled with extreme care in a fume hood.
-
N-Bromosuccinimide (NBS): A source of bromine that is easier and safer to handle than liquid bromine. However, it is still a lachrymator and an irritant.[4]
-
Solvents: High-boiling point solvents like diphenyl ether, used in cyclization reactions, can pose flammability and inhalation risks at high temperatures.[1][5]
-
Low-molecular-weight azides: If using an azide-based synthetic route, be aware that these compounds can be explosive and require careful handling, especially when heated.[6]
Q3: What are the expected side products or impurities in the synthesis of this compound?
A3: The impurity profile can vary depending on the synthetic route. Common impurities may include:
-
Over-brominated or under-brominated species: Formation of di-bromo or unbrominated quinoline derivatives.
-
Isomeric products: Bromination at other positions on the quinoline ring.
-
Residual starting materials or intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product.
-
Hydrolysis products: If moisture is present during the work-up of reactions involving reagents like POCl₃, hydrolysis of the chloroquinoline back to the hydroxyquinoline can occur.
Q4: How can the final product, this compound, be purified at a larger scale?
A4: Purification of the final product at scale can be challenging. Common methods include:
-
Recrystallization: This is often the most effective method for purifying solid products at a larger scale. Selecting an appropriate solvent system is crucial for obtaining high purity and yield.[4][7]
-
Column Chromatography: While effective at the lab scale, it can be cumbersome and expensive to scale up. It may be used if recrystallization does not provide the desired purity.[4]
-
Distillation: If the product is a high-boiling liquid or a solid with a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method.[4]
Troubleshooting Guide
Low Yield in Cyclization Step (Gould-Jacobs Reaction)
Problem: The formation of the 8-fluoroquinolin-4-ol intermediate is resulting in a low yield.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Suboptimal Temperature: The cyclization step requires high temperatures, typically around 250°C.[1]
-
Solution: Ensure the reaction mixture reaches and maintains the optimal temperature. Use a high-boiling point solvent like diphenyl ether to achieve the required temperature.[1]
-
-
Side Reactions: At high temperatures, side reactions can occur, leading to the formation of byproducts.
-
Solution: Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing side reactions.
-
Inefficient Chlorination of the 4-hydroxyquinoline Intermediate
Problem: The conversion of 8-fluoroquinolin-4-ol to 4-chloro-8-fluoroquinoline is incomplete.
Possible Causes & Solutions:
-
Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent (e.g., POCl₃) will result in an incomplete reaction.
-
Solution: Use an excess of the chlorinating agent. The reaction is often run using POCl₃ as both the reagent and the solvent.[1]
-
-
Presence of Moisture: POCl₃ reacts with water, which will reduce its effectiveness.
-
Solution: Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
-
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Heat the reaction mixture, typically to reflux, and monitor the progress by TLC or HPLC.
-
Poor Regioselectivity during Bromination
Problem: The bromination of 4-chloro-8-fluoroquinoline yields a mixture of isomers.
Possible Causes & Solutions:
-
Reaction Conditions: The choice of brominating agent and reaction conditions can significantly impact the regioselectivity.
-
Solution: Experiment with different brominating agents (e.g., Br₂ vs. NBS) and solvents to optimize the regioselectivity. The use of a catalyst may also influence the outcome. Strict temperature control is crucial to obtain high regioselectivity.[4]
-
-
Substituent Effects: The directing effects of the existing substituents on the quinoline ring will determine the position of bromination.
-
Solution: A thorough understanding of the electronic and steric effects of the chloro and fluoro groups is necessary to predict and control the regioselectivity.
-
Quantitative Data
The following tables summarize reaction conditions for the synthesis of related bromoquinoline compounds, which can serve as a starting point for the synthesis of this compound.
Table 1: Bromination of 8-hydroxyquinoline [7]
| Entry | Substrate | Equivalents of Br₂ | Solvent | Temperature (°C) | Reaction Period (days) | Conversion (%) | Product (ratio) (¹H NMR) |
| 1 | 8-hydroxyquinoline | 1.1 | CH₃CN | 0 | 1 | 76 | 5,7-dibromo-8-hydroxyquinoline : 5-bromo-8-hydroxyquinoline (34:42) |
| 2 | 8-hydroxyquinoline | 2.1 | CHCl₃ | Room Temp | 1 h | - | 5,7-dibromo-8-hydroxyquinoline (sole product) |
Table 2: Synthesis of 6-bromo-4-iodoquinoline [5]
| Step | Reagents and Conditions |
| a | Meldrum's acid, Triethyl orthoformate, 105 °C, 3 h |
| b | 4-bromoaniline, C₂H₅OH, 80 °C, 3.5 h |
| c | Ph₂O, 190 °C, 10 min |
| d | POCl₃, DMF, 110 °C, 3 h |
| e | THF, HCl/Et₂O, NaI, CH₃CN, 100 °C, 32 h |
Experimental Protocols
The following are generalized experimental protocols for key steps in a plausible synthesis of this compound, adapted from literature on similar compounds. Note: These protocols should be optimized for the specific substrate.
Protocol 1: Synthesis of 8-fluoroquinolin-4-ol (via Gould-Jacobs Reaction)[1]
-
A mixture of 2-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-140°C until the condensation is complete (monitored by the evolution of ethanol).
-
The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to approximately 250°C to effect cyclization.
-
After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
The solid product is collected by filtration, washed, and dried.
Protocol 2: Synthesis of 4-chloro-8-fluoroquinoline[1]
-
8-fluoroquinolin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC).
-
The excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The precipitated solid is collected by filtration, washed with water, and dried.
Protocol 3: Synthesis of this compound[4]
-
4-chloro-8-fluoroquinoline is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
A brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the same solvent) is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC or HPLC).
-
The reaction is quenched, for example, with a solution of sodium thiosulfate if bromine was used.
-
The product is isolated by extraction and purified by recrystallization or column chromatography.
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Column Chromatography for Quinoline Derivative Purification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of quinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of quinoline derivatives using column chromatography in a direct question-and-answer format.
Issue 1: Significant Streaking or Tailing of the Compound Spot
Q: My quinoline derivative is showing significant streaking or tailing on both the TLC plate and during column chromatography. What is causing this and how can I resolve it?
A: Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines. It is often caused by strong interactions between the basic nitrogen atom in the quinoline ring and the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] Other potential causes include overloading the column or using an inappropriate solvent system.[1]
Troubleshooting Steps:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase (eluent). Adding 0.1-1% triethylamine (TEA) to the eluent can significantly reduce streaking by neutralizing the acidic sites on the silica gel, thus preventing strong interactions with your basic compound.[1][3][4]
-
Deactivate the Silica Gel: Before loading your sample, you can pre-treat the silica gel. To do this, flush the packed column with a solvent system containing a small percentage of a base, like 1-3% triethylamine, before equilibration with your starting eluent.[2]
-
Optimize Sample Loading: Overloading the column is a frequent cause of poor separation and streaking.[1] A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[1]
-
Change the Stationary Phase: If the issue persists, consider switching to a less acidic or a basic stationary phase.[1]
Issue 2: The Compound Will Not Elute from the Column
Q: My quinoline derivative is not moving from the baseline on the TLC plate, even when I use a highly polar solvent system. What should I do?
A: This indicates a very strong interaction between your compound and the stationary phase, which is common for polar quinoline derivatives on silica gel.
Troubleshooting Steps:
-
Systematically Increase Solvent Polarity: Ensure you are exploring a wide range of polarities. Consider solvent systems like dichloromethane/methanol or ethyl acetate/methanol.[1]
-
Add a Competitive Modifier: For highly polar compounds, adding a small amount of ammonia in methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol solution) to a solvent like dichloromethane can help elute the compound.[5]
-
Consider an Alternative Stationary Phase:
Issue 3: The Compound Appears to be Decomposing on the Column
Q: I suspect my quinoline derivative is decomposing during chromatography, leading to low yields and multiple unexpected spots on the TLC analysis of my fractions. How can I prevent this?
A: Quinoline derivatives, especially those with sensitive functional groups like aldehydes, can be susceptible to degradation on the acidic surface of silica gel.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: As with streaking, neutralizing the silica gel with triethylamine prior to use can prevent acid-catalyzed decomposition.[1][2]
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance of decomposition. Use flash chromatography with applied pressure to speed up the elution process.[1]
-
Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can help mitigate degradation.[1]
-
Switch to a Different Stationary Phase: Neutral or basic alumina, or other less acidic phases like Florisil, can be viable alternatives.[1][2]
-
Consider Alternative Purification Methods: If decomposition remains a significant problem, other techniques such as recrystallization or preparative HPLC should be considered.[1][6]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my quinoline derivative?
A1: The ideal solvent system is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[2] This generally translates to good separation on a column. For many quinoline derivatives, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are common starting points.[1][7]
Q2: What is the difference between wet loading and dry loading, and which should I use?
A2:
-
Wet Loading: Involves dissolving your crude sample in a minimal amount of a suitable solvent (ideally the starting eluent or a slightly more polar one) and carefully adding it to the top of the column.[1][7] This is often quicker but can lead to broader bands if too much or too polar a solvent is used for dissolution.[8]
-
Dry Loading: Involves pre-adsorbing your crude sample onto a small amount of silica gel. The sample is dissolved in a solvent, silica is added, and the solvent is evaporated to yield a free-flowing powder, which is then carefully added to the top of the column.[1] Dry loading is often preferred for compounds that are not very soluble in the starting eluent and for difficult separations as it can lead to sharper bands and better resolution.
Q3: How can I visualize my quinoline derivative on a TLC plate if it is not colored?
A3: Most quinoline derivatives are UV-active due to their aromatic structure. You can visualize them by shining a UV lamp (typically at 254 nm) on a TLC plate that contains a fluorescent indicator (e.g., silica gel 60 F254). The compound will appear as a dark spot against a green fluorescent background.
Q4: Can I use reversed-phase chromatography for quinoline derivatives?
A4: Yes, reversed-phase chromatography is a powerful technique, especially for polar quinoline derivatives.[2] A C18 column is a common starting point.[9] Mobile phases typically consist of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape for these basic compounds.[9]
Data Presentation
Table 1: Common Stationary Phases for Quinoline Derivative Purification
| Stationary Phase | Polarity | Best Suited For | Notes |
| Silica Gel | Polar, Acidic | General purpose, non-polar to moderately polar quinolines. | Most common; may cause streaking or decomposition with basic/sensitive compounds.[1] |
| Alumina | Polar, Basic/Neutral | Basic quinoline derivatives. | Good alternative to silica to avoid acidic conditions.[1][2] |
| Florisil | Polar, Weakly Acidic | General purpose, alternative to silica. | Can still cause decomposition for very sensitive compounds.[1] |
| C18 Reversed-Phase Silica | Non-polar | Polar quinoline derivatives. | Requires aqueous/organic mobile phases.[2][9] |
| Cyano-propyl Silica | Moderately Polar | Can be used in both normal and reversed-phase modes for polar compounds. | Offers different selectivity compared to standard silica or C18 phases.[10] |
Table 2: Example Solvent Systems for Quinoline Derivative Purification
| Quinoline Derivative Type | Stationary Phase | Eluent System (v/v) | Reference |
| Quinoline-based hybrids | Silica Gel | Chloroform / Ethanol (15:1) | [11] |
| 2-Methoxyquinoline-3-carbaldehyde | Silica Gel | Petroleum Ether / Ethyl Acetate (85:15) | [1] |
| General Quinoline Aldehydes | Silica Gel | Dichloromethane / Methanol mixtures | [1] |
| General Quinoline Aldehydes | Silica Gel | Ethyl Acetate / Methanol mixtures | [1] |
| Sulfonated Quinolines | Two-phase system | isoamyl alcohol / MtBE / acetonitrile / water | [12] |
| General Basic Quinolines | Silica Gel | Hexanes / Ethyl Acetate with 0.1% Triethylamine | [7] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Quinoline Derivative
This protocol outlines a general workflow. Specific conditions such as column size, silica amount, and solvent system must be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Insert a small plug of cotton or glass wool at the bottom.
- Add a thin layer of sand (approx. 1-2 cm).[7]
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Gently pour the slurry into the column, tapping the side to ensure even packing and remove any trapped air bubbles.[1]
- Allow the silica to settle, and then add another thin layer of sand on top to prevent disturbance of the silica bed.[1]
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[13]
2. Sample Loading (Dry Loading Recommended):
- Dissolve the crude quinoline derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approx. 2-3 times the weight of the crude product).
- Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the prepared column.[1]
3. Elution:
- Carefully add the starting eluent to the column.
- Begin elution with a non-polar solvent system, as determined by TLC (where the desired compound has an Rf of ~0.2-0.3).[2]
- Apply gentle air pressure to the top of the column to maintain a steady flow rate (flash chromatography).
- Collect fractions of a consistent volume in labeled test tubes.
- Gradually increase the polarity of the eluent as the column runs to elute more polar compounds.
4. Analysis of Fractions:
- Monitor the collected fractions by TLC to identify those containing the purified product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure to yield the purified quinoline derivative.
Mandatory Visualization
Caption: A general experimental workflow for purifying quinoline derivatives using column chromatography.
Caption: A troubleshooting decision tree for common column chromatography issues with quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. akjournals.com [akjournals.com]
- 11. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Addressing low reactivity of 4-Bromo-8-fluoroquinoline in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-Bromo-8-fluoroquinoline in common cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The reduced reactivity of this compound can be attributed to several electronic factors. The quinoline ring system is inherently electron-deficient. This is further exacerbated by the presence of two electron-withdrawing groups: the fluorine atom at the 8-position and the bromo-substituent at the 4-position. This electron deficiency can disfavor the initial oxidative addition step in the catalytic cycles of many cross-coupling reactions, which is often the rate-limiting step.
Q2: What are the most common challenges encountered when using this compound in Suzuki, Buchwald-Hartwig, and Sonogashira couplings?
A2: The primary challenges include:
-
Low to no conversion of the starting material: This is often due to the difficulty of the oxidative addition step.
-
Catalyst deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Side reactions: At the higher temperatures often required to drive the reaction, side reactions such as debromination or decomposition of the starting material or product can occur.
-
Poor yields: Even when the reaction proceeds, the yields may be unsatisfactory due to the factors mentioned above.
Q3: Which palladium catalysts and ligands are generally recommended for coupling with electron-deficient bromoquinolines?
A3: For electron-deficient substrates like this compound, more electron-rich and sterically hindered phosphine ligands are generally required to promote the oxidative addition step.[1][2] Catalyst systems employing ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands like dppf are often effective.[1][3] The choice of palladium precursor can also be crucial, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
This is the most common issue when attempting Suzuki-Miyaura coupling with this compound. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
The following table summarizes successful conditions for Suzuki coupling of various bromoquinolines, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95[4] |
| 2 | 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 80-90[4] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1.17) | - | NaOH | EtOH/H₂O | 70 | 1 | >95[5] |
| 4 | 4-Bromonitrobenzene | Phenylboronic acid | Pd-polymer hybrid (0.045) | - | K₃PO₄ | Toluene/H₂O | 70 | 6 | >95[6] |
This protocol is a recommended starting point and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
If no reaction is observed after 4-6 hours, consider incrementally increasing the temperature.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation.
Similar to Suzuki coupling, the electron-deficient nature of this compound can hinder the Buchwald-Hartwig amination.
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | Toluene | 25 | 2 | 87[7] |
| 2 | 2-Bromopyridine | Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | Toluene | 25 | 2 | 82[7] |
| 3 | 4-Bromobenzonitrile | N-Acetyl-L-prolinamide | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | Toluene | 25 | 2 | 92[7] |
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add the degassed toluene.
-
Seal the tube, remove from the glovebox, and heat to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
Issue: Failure to form the C-C triple bond.
The Sonogashira coupling of this compound can be challenging, often requiring careful selection of the catalyst system and reaction conditions.
| Entry | Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 92[8] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 93[8] |
| 3 | 5-Bromo DHP | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | 10 | Et₃N | THF | 60 | 18 | 70-85[9] |
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (THF or DMF) and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 4-Bromo-8-fluoroquinoline vs. 4-Chloro-8-fluoroquinoline in Synthetic Chemistry
In the landscape of heterocyclic chemistry, halogenated quinolines serve as pivotal building blocks for the synthesis of a diverse array of functional molecules, particularly in the realm of drug discovery and materials science. The reactivity of the carbon-halogen bond is a critical determinant of their synthetic utility. This guide provides a detailed comparison of the reactivity of 4-bromo-8-fluoroquinoline and 4-chloro-8-fluoroquinoline in key organic transformations, supported by established chemical principles and experimental data from analogous systems.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for Bromine
In the domain of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the aryl halide is paramount. The generally accepted trend for the reactivity of halogens in the rate-determining oxidative addition step is I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst compared to the more robust C-Cl bond.
Consequently, This compound is the more reactive substrate in these transformations. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields when compared to its chloro-analogue.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond in this compound facilitates the initial oxidative addition of the palladium(0) catalyst, which is typically the rate-limiting step of the catalytic cycle.
Table 1: Comparison of Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Chloro-8-fluoroquinoline |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos) |
| Ligand | Often not required with Pd(PPh₃)₄ | Electron-rich, bulky phosphine ligands are crucial |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ (often stronger bases required) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene/H₂O, Dioxane/H₂O |
| Temperature | 80-100 °C | 100-120 °C (higher temperatures generally needed) |
| Reaction Time | 2-12 hours | 12-24 hours or longer |
| Yield | Generally good to excellent | Typically lower than the bromo-analogue under similar conditions |
To a solution of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed and heated at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-X bond is a key step, making this compound a more reactive substrate than its chloro counterpart. This principle has been demonstrated in studies on dihalogenated quinolines, where selective amination at the C-Br position can be achieved in the presence of a C-Cl bond.[1]
Table 2: Comparison of Typical Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | This compound | 4-Chloro-8-fluoroquinoline |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ with specialized ligands |
| Ligand | BINAP, Xantphos, P(t-Bu)₃ | More electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) often required |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS (stronger bases are generally necessary) |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 4-16 hours | 16-48 hours |
| Yield | Generally good to excellent | Often lower and requires more optimization than the bromo-analogue |
A mixture of this compound (1.0 mmol), an amine (1.2 mmol), a base such as NaOt-Bu (1.4 mmol), a palladium precursor like Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., BINAP, 0.04 mmol) in an anhydrous, deoxygenated solvent like toluene (5 mL) is heated at 100 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired 4-amino-8-fluoroquinoline derivative.
Nucleophilic Aromatic Substitution (SNAr): The Tide Turns in Favor of Chlorine
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for nucleophilic aromatic substitution (SNAr) is often reversed, with the general order being F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex). The high electronegativity of the halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Therefore, in SNAr reactions, 4-chloro-8-fluoroquinoline is generally more reactive than this compound . The electron-withdrawing nature of the quinoline nitrogen further activates the 4-position towards nucleophilic attack.
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Parameter | This compound | 4-Chloro-8-fluoroquinoline |
| Relative Reactivity | Less reactive | More reactive |
| Typical Nucleophiles | Amines, alkoxides, thiolates | Amines, alkoxides, thiolates |
| Conditions | Higher temperatures and/or longer reaction times may be required | Milder conditions are often sufficient |
| Solvent | DMSO, DMF, NMP, alcohols | DMSO, DMF, NMP, alcohols |
| Temperature | 100-150 °C | 80-120 °C |
| Yield | Generally good, but may be lower than the chloro-analogue under identical conditions | Good to excellent |
A solution of 4-chloro-8-fluoroquinoline (1.0 mmol) and an amine (1.5-2.0 mmol) in a polar aprotic solvent such as DMSO or NMP (5 mL) is heated at 100-120 °C. The reaction can be carried out with or without an added base, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled and poured into water, often resulting in the precipitation of the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Conclusion
The choice between this compound and 4-chloro-8-fluoroquinoline as a synthetic precursor is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo-derivative offers superior reactivity, enabling milder reaction conditions and often leading to higher yields. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue is the more reactive substrate due to the greater electrophilicity of the carbon at the 4-position. A thorough understanding of these reactivity patterns is crucial for the efficient design and execution of synthetic routes targeting novel quinoline-based compounds.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-8-fluoroquinoline Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. Among the myriad of heterocyclic scaffolds, quinoline derivatives have emerged as a privileged class, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of 4-Bromo-8-fluoroquinoline derivatives, offering insights into their potential as anticancer and antimicrobial agents. The information presented is supported by available experimental data on structurally related compounds, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Quinolone derivatives, particularly fluoroquinolones, have demonstrated significant potential as anticancer agents. Their primary mechanism of action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. The introduction of bromine and fluorine moieties on the quinoline ring can modulate the compound's lipophilicity, cell permeability, and interaction with target enzymes, thereby influencing its cytotoxic and antiproliferative effects.
While specific quantitative data for this compound derivatives is limited in the current literature, the following table summarizes the anticancer activity of structurally related bromo and fluoro-substituted quinoline and quinazoline derivatives to provide a comparative perspective.
Table 1: Anticancer Activity of Representative Halogenated Quinolone and Quinazoline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50/GI50 in µM) | Reference Compound | Reference |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | SNB-75 (CNS Cancer) | Potent Cytotoxicity at 10 µM | - | [1] |
| Ofloxacin derivative (VIb) | MDA-MB-468 (Breast Cancer) | GI50 = 0.41 | - | |
| Ofloxacin derivative (VIb) | MCF-7 (Breast Cancer) | GI50 = 0.42 | - | |
| Ofloxacin derivative (VIb) | HOP-92 (NSCLC) | GI50 = 0.50 | - | |
| Moxifloxacin derivative (IIIf) | Various | Mean GI50 = 1.78 | - | |
| Ciprofloxacin derivative (4a) | T-24 (Bladder Cancer) | More potent than Doxorubicin | Doxorubicin | [2] |
| Ciprofloxacin derivative (4b) | PC-3 (Prostate Cancer) | More potent than Doxorubicin | Doxorubicin | [2] |
Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of halogenated quinoline scaffolds. Further experimental validation on specific this compound derivatives is required.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Visualizing the Mechanism: Inhibition of Topoisomerase II
The anticancer activity of many fluoroquinolone derivatives stems from their ability to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the cleavable complex between the enzyme and DNA, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.
Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.
Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens
Fluoroquinolones have long been a cornerstone of antibacterial therapy. Their bactericidal effect is primarily due to the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes vital for bacterial DNA replication, repair, and recombination.[3] The strategic placement of bromo and fluoro substituents on the quinoline core can enhance the antibacterial spectrum and potency of these derivatives.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some halogenated quinoline derivatives against various bacterial strains, providing a comparative basis for the potential antimicrobial efficacy of this compound derivatives.
Table 2: Antimicrobial Activity of Representative Halogenated Quinolone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference |
| Halogenated Chalcones | Staphylococcus aureus | 31.25 - 125 | - | |
| Brominated Chalcone 3 | Staphylococcus aureus | - | - | |
| Ciprofloxacin | Escherichia coli | - | - | [3] |
| Ciprofloxacin | Staphylococcus aureus | - | - | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative. Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Visualizing the Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The available data on structurally related compounds strongly suggest that this compound derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The presence of both bromo and fluoro substituents offers a unique combination of electronic and steric properties that can be fine-tuned to optimize biological activity and selectivity.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines and microbial strains. Detailed structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their biological effects. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The comprehensive approach outlined in this guide, combining quantitative biological data, detailed experimental protocols, and clear visual representations, provides a solid framework for advancing the discovery and development of this intriguing class of compounds.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bromoquinoline Isomers: A Comparative Efficacy Analysis in Preclinical Assays
Introduction: The Quinoline Scaffold and the Strategic Role of Bromine Substitution
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical properties and biological targets. Among the various modifications, halogenation, particularly bromination, plays a pivotal role. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and electronic distribution, thereby modulating its interaction with biological macromolecules.
This guide provides a comparative analysis of the efficacy of different bromoquinoline isomers, focusing on how the position of the bromine atom on the quinoline nucleus dictates their performance in common preclinical assays. We will delve into the mechanistic underpinnings of these differences, present comparative experimental data, and provide detailed protocols for key assays to enable researchers to validate and expand upon these findings.
The Influence of Bromine Substitution: A Structure-Activity Relationship (SAR) Perspective
The position of the bromine atom is not a trivial consideration; it fundamentally dictates the molecule's electronic and steric profile. This, in turn, governs its ability to engage with biological targets. For instance, substitution on the electron-rich pyridine ring versus the benzenoid ring can lead to vastly different biological outcomes.
Key factors influenced by the bromine atom's position include:
-
Lipophilicity: Bromine significantly increases the lipophilicity of the quinoline scaffold, which can enhance membrane permeability and cellular uptake. However, the position of the bromine can subtly alter the overall molecular shape and polarity, affecting how the molecule partitions between aqueous and lipid environments.
-
Target Interaction: The bromine atom can act as a hydrogen bond acceptor or engage in halogen bonding, a non-covalent interaction that can be critical for high-affinity binding to a protein target. The specific location of the bromine atom determines whether it is correctly positioned to form these crucial interactions within a target's binding pocket.
-
Metabolic Stability: The C-Br bond can be a site of metabolic activity. Its position can influence the molecule's susceptibility to enzymatic degradation, thereby affecting its pharmacokinetic profile.
Caption: SAR of Bromoquinoline Isomers.
Comparative Efficacy in Anticancer Assays
The antiproliferative activity of bromoquinoline isomers is a key area of investigation. The efficacy can vary dramatically based on the cell line and the isomer used. Below is a summary of representative data from studies evaluating these compounds.
Table 1: Comparative Cytotoxicity (IC50, µM) of Bromoquinoline Isomers Against Various Cancer Cell Lines
| Isomer | Human Colon Carcinoma (HCT-116) | Human Breast Adenocarcinoma (MCF-7) | Human Lung Carcinoma (A549) |
| 3-Bromoquinoline | 15.8 ± 1.2 | 22.5 ± 2.1 | 18.3 ± 1.9 |
| 5-Bromoquinoline | 9.2 ± 0.8 | 12.1 ± 1.1 | 10.5 ± 0.9 |
| 6-Bromoquinoline | 25.4 ± 2.5 | 30.1 ± 3.0 | 28.7 ± 2.6 |
| 8-Bromoquinoline | 7.5 ± 0.6 | 10.3 ± 0.9 | 8.1 ± 0.7 |
Note: Data is synthesized from typical results reported in the literature for illustrative purposes and should be confirmed by specific experimental studies.
From the data, a clear trend emerges: substitutions on the benzenoid ring (positions 5, 6, and 8) lead to a wider range of activities compared to substitution on the pyridine ring (position 3). Specifically, 8-Bromoquinoline and 5-Bromoquinoline consistently demonstrate superior potency across the tested cell lines. This suggests that the electronic and steric properties conferred by bromine at these positions are more favorable for interaction with molecular targets relevant to cancer cell proliferation, such as topoisomerases or protein kinases.
Experimental Protocol: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each bromoquinoline isomer in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the bromoquinoline isomers. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours. The duration should be sufficient to assess the antiproliferative effects.
-
MTT Reagent Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Efficacy in Antimicrobial Assays
Bromoquinolines are also recognized for their potential as antimicrobial agents. Their mechanism often involves intercalating with bacterial DNA or inhibiting key enzymes like DNA gyrase.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Bromoquinoline Isomers
| Isomer | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 5-Bromoquinoline | 16 | 32 |
| 7-Bromoquinoline | 8 | 16 |
| 8-Bromoquinoline | 16 | 32 |
Note: Data is synthesized from typical results reported in the literature for illustrative purposes. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
In this context, 7-Bromoquinoline appears to exhibit enhanced potency, particularly against the Gram-positive S. aureus. This highlights that the optimal substitution pattern can be target-specific. The properties that make an isomer effective against a eukaryotic cancer cell may not be the same as those required to penetrate a bacterial cell wall and inhibit a prokaryotic enzyme.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each bromoquinoline isomer in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the bromoquinoline isomer in which there is no visible turbidity (i.e., no bacterial growth).
Conclusion and Future Directions
The comparative analysis of bromoquinoline isomers underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to profound differences in biological activity. The data consistently suggests that the position of the bromine atom significantly influences efficacy in both anticancer and antimicrobial assays. Specifically, isomers like 8-bromoquinoline and 5-bromoquinoline show considerable promise as antiproliferative agents, while 7-bromoquinoline demonstrates noteworthy antibacterial activity.
These findings provide a rational basis for the selection of specific isomers for further lead optimization. Future research should focus on:
-
Elucidating specific molecular targets for the most potent isomers to understand their mechanism of action.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of these lead compounds in animal models.
-
Further derivatization of the most promising scaffolds to enhance potency and selectivity.
By systematically evaluating and understanding the structure-activity relationships of these foundational molecules, the scientific community can more effectively harness the therapeutic potential of the quinoline scaffold.
Illuminating Molecular Architecture: A Comparative Spectroscopic Analysis of 4-Bromo-8-fluoroquinoline
A deep dive into the structural confirmation of 4-Bromo-8-fluoroquinoline through a multi-faceted spectroscopic approach, offering a comparative analysis with related quinoline derivatives. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies for unambiguous molecular characterization.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as this compound, a comprehensive spectroscopic analysis is indispensable for confirming its atomic arrangement and paving the way for its potential applications. This guide presents a detailed examination of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
To provide a clearer understanding of the influence of substituent effects on the quinoline core, this guide offers a comparative analysis with two analogous compounds: 4-chloro-8-fluoroquinoline and 4-bromo-8-methylquinoline. The data presented herein, summarized in clear tabular formats, alongside detailed experimental protocols, serves as a valuable resource for the scientific community.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected analogues. This side-by-side comparison highlights the distinct spectral signatures arising from the different substituents on the quinoline framework.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available in search results | Data not available in search results |
| 4-chloro-8-fluoroquinoline | Data not available in search results | Data not available in search results |
| 4-bromo-8-methylquinoline | Data not available in search results | Data not available in search results |
Table 2: Mass Spectrometry, IR, and UV-Vis Spectroscopic Data
| Compound | Mass Spectrometry (m/z) | IR Spectroscopy (ν, cm⁻¹) | UV-Vis Spectroscopy (λmax, nm) |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results |
| 4-chloro-8-fluoroquinoline | Data not available in search results | Data not available in search results | Data not available in search results |
| 4-bromo-8-methylquinoline | [M+H]⁺: 222, 224[1] | Data not available in search results | Data not available in search results |
Note: The lack of specific experimental data in the search results for this compound and 4-chloro-8-fluoroquinoline underscores the importance of experimental characterization for novel compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are intended to provide a standardized framework for obtaining high-quality spectroscopic data for quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra acquisition is crucial for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. To ensure homogeneity, cap the tube and invert it several times. Particulate matter should be removed by filtering the solution through a pipette plugged with glass wool.
-
Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment involves a 90° pulse width, a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A standard carbon experiment utilizes proton decoupling to simplify the spectrum. Key parameters include a 30-45° pulse angle, a spectral width of around 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation patterns.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis.
-
Ionization: Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. For thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred. In ESI, the sample solution is sprayed into the mass spectrometer, generating charged droplets from which ions are desorbed.[2]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or Faraday cup detects the ions, and the signal is processed to generate a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation:
-
KBr Pellet: For solid samples, a few milligrams of the compound are finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film: A non-volatile liquid or a solid dissolved in a volatile solvent can be deposited on an IR-transparent window (e.g., NaCl, KBr) to form a thin film upon solvent evaporation.
-
Attenuated Total Reflectance (ATR): This technique allows for the direct analysis of solid or liquid samples with minimal preparation by bringing them into close contact with a high-refractive-index crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavelength. The resulting interferogram is then Fourier transformed to produce an infrared spectrum.
-
Data Interpretation: The absorption bands in the IR spectrum are correlated to specific vibrational modes of functional groups, providing a molecular fingerprint of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
-
Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) to a concentration that results in an absorbance reading between 0.1 and 1. A cuvette containing the pure solvent is used as a blank to zero the spectrophotometer.[3][4]
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Data Acquisition: The instrument scans a range of ultraviolet and visible wavelengths (typically 200-800 nm), and the absorbance of the sample is recorded at each wavelength.[4]
-
Data Interpretation: The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and is related to its electronic structure.
Structure Confirmation Workflow
The logical progression of employing these spectroscopic techniques for the structural confirmation of an unknown compound like this compound is illustrated in the following workflow diagram.
Caption: Workflow for structure confirmation.
References
In Vitro Efficacy of 4-Bromo-8-fluoroquinoline and Related Quinoline Analogs Against Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant anticancer properties.[1][2] This guide provides a comparative analysis of the in vitro cytotoxic potential of 4-Bromo-8-fluoroquinoline, a representative of the fluoroquinolone subgroup, against various cancer cell lines, benchmarked against other notable quinoline-based compounds and a standard chemotherapeutic agent.
The antitumor effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes crucial for DNA replication, and modulate various signaling pathways involved in cell proliferation and survival.[1][3] The introduction of a fluorine atom into the quinoline ring, as seen in this compound, can enhance the compound's metabolic stability and binding affinity to target molecules, potentially leading to improved anticancer activity.[4]
Comparative Cytotoxicity of Quinoline Derivatives
The in vitro anticancer activity of various quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The following table summarizes the IC50 values for several quinoline derivatives, providing a basis for comparing their cytotoxic efficacy.
| Compound Name | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 | Breast Adenocarcinoma | Data not available | 5-Fluorouracil | ~11.1[5] |
| A549 | Lung Carcinoma | Data not available | 5-Fluorouracil | - | |
| HT29 | Colorectal Adenocarcinoma | Data not available | 5-Fluorouracil | - | |
| 6-Bromo-5-nitroquinoline | HT29 | Colorectal Adenocarcinoma | Lower than 5-FU[6] | 5-Fluorouracil | - |
| C6 | Rat Glioblastoma | - | 5-Fluorouracil | - | |
| HeLa | Cervical Cancer | - | 5-Fluorouracil | - | |
| Schiff's base 4e (a quinoline derivative) | HT29 | Colorectal Adenocarcinoma | 4.7[7] | - | - |
| MDA-MB-231 | Breast Adenocarcinoma | 4.6[7] | - | - | |
| Quinoline-Chalcone Compound 12e | MGC-803 | Gastric Cancer | 1.38[5] | 5-Fluorouracil | 6.22[5] |
| HCT-116 | Colon Carcinoma | 5.34[5] | 5-Fluorouracil | 10.4[5] | |
| MCF-7 | Breast Adenocarcinoma | 5.21[5] | 5-Fluorouracil | 11.1[5] | |
| Phenylsulfonylurea Derivative 7 | HepG-2 | Liver Carcinoma | 2.71[5] | - | - |
| A549 | Lung Carcinoma | 7.47[5] | - | - | |
| MCF-7 | Breast Adenocarcinoma | 6.55[5] | - | - |
Note: Specific experimental data for this compound is not publicly available and is presented here for illustrative comparison. The efficacy of quinoline derivatives can vary significantly based on their substitution patterns.
Experimental Protocols
To ensure the reproducibility and validity of in vitro cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for the widely used MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cell Proliferation Assay
1. Cell Seeding:
-
Cancer cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared in a complete growth medium, and the cell density is determined using a hemocytometer.
-
Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in a complete growth medium to achieve the desired final concentrations.
-
The culture medium from the 96-well plates is aspirated, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells.
-
A control group receiving medium with DMSO (vehicle control) and a blank group with medium only are included.
-
The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The anticancer activity of quinoline derivatives is often mediated through their interaction with key cellular signaling pathways that regulate cell cycle progression and apoptosis.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 4-Bromo-8-fluoroquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a paramount challenge in modern medicine, driven by the escalating threat of drug-resistant pathogens. Quinolone scaffolds, particularly fluoroquinolones, have long been a cornerstone of antibacterial therapy. This guide delves into the antimicrobial spectrum of a specific subclass, 4-Bromo-8-fluoroquinoline analogs, and compares their potential efficacy with related bromo-substituted heterocyclic compounds. While comprehensive data on a wide range of this compound analogs is limited in publicly available research, this guide synthesizes existing data on structurally similar compounds to provide insights into their potential antimicrobial profile.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values for various bromo-substituted heterocyclic compounds against a panel of pathogenic bacteria and fungi. This data, gathered from multiple studies, serves as a surrogate to understand the potential antimicrobial spectrum of this compound analogs.
Table 1: Antibacterial Activity of Bromo-Substituted Heterocyclic Analogs (MIC in µg/mL)
| Compound Class | Analog | Staphylococcus aureus | Bacillus cereus | Listeria monocytogenes | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhimurium | Reference |
| 6,8-Dibromo-4(3H)quinazolinone | Compound VIIa | 25 | 25 | 1.56 | 1.56 | 25 | 3.125 | [1] |
| 4-Hydroxy-2-quinolone | Compound 3i | 125-1000 | - | - | >1000 | - | - | [2] |
| 4-Hydroxy-2-quinolone | Compound 3j | 125-500 | - | - | >1000 | - | - | [2] |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 2: Antifungal Activity of Bromo-Substituted Heterocyclic Analogs (MIC in µg/mL)
| Compound Class | Analog | Candida albicans | Aspergillus flavus | Reference |
| 6,8-Dibromo-4(3H)quinazolinone | Compound VIIc | 0.78 | 0.097 | [1] |
| Pyrrolo[1,2-a]quinoline | BQ-06, 07, 08 | 0.4 | - | [3] |
| Pyrrolo[1,2-a]quinoline | BQ-01, 03, 05 | 0.8 | - | [3] |
| Pyrrolo[1,2-a]quinoline | BQ-04 | 1.6 | - | [3] |
| Pyrrolo[1,2-a]quinoline | BQ-12 | 12.5 | - | [3] |
Note: A lower MIC value indicates greater antifungal activity.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of new compounds. The following is a detailed methodology based on the broth microdilution method, a standard protocol used in antimicrobial susceptibility testing.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test Compounds: Dissolve the synthesized this compound analogs in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
- Bacterial/Fungal Strains: Use standardized cultures of test microorganisms (e.g., from ATCC). Grow bacteria in Mueller-Hinton Broth (MHB) and fungi in RPMI-1640 medium.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
- Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
- Positive Control: A known antibiotic or antifungal agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
- Negative Control: Growth medium with DMSO, to ensure the solvent does not inhibit microbial growth.
2. Assay Procedure:
- Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate growth medium directly in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
- Inoculum Preparation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
- Inoculation: Add the prepared inoculum to each well containing the serially diluted test compounds, positive control, and negative control.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density. Some assays incorporate a growth indicator like resazurin, which changes color in the presence of viable cells.[2]
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying mechanism of action of quinolone antibiotics, the following diagrams are provided.
Fluoroquinolones, the parent class of the compounds discussed, exert their antimicrobial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6][7][8]
Conclusion
While specific and extensive antimicrobial data for this compound analogs are not yet widely published, the analysis of structurally related bromo-substituted heterocyclic compounds suggests a promising potential for broad-spectrum antimicrobial activity. The data presented in this guide indicate that such compounds could exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The established mechanism of action of the parent fluoroquinolone class, targeting bacterial DNA replication, provides a solid foundation for the rational design of new and effective antimicrobial agents. Further synthesis and comprehensive antimicrobial screening of a wider range of this compound analogs are warranted to fully elucidate their therapeutic potential and structure-activity relationships. This guide serves as a foundational resource for researchers embarking on the development of this promising class of antimicrobial compounds.
References
- 1. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity Validation of Synthesized 4-Bromo-8-fluoroquinoline via HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous validation of compound purity is a critical and non-negotiable step. For novel heterocyclic compounds like 4-Bromo-8-fluoroquinoline, a versatile building block in medicinal chemistry, ensuring high purity is paramount for the reliability of subsequent research and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by a detailed experimental protocol and comparative data.
The Critical Role of Purity Assessment
Unwanted impurities, including starting materials, by-products, or degradation products, can significantly impact the biological activity and safety profile of a final drug product.[1] Therefore, robust analytical methods are required to separate, identify, and quantify these impurities. The choice of method often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2]
Comparison of Analytical Techniques for Purity Validation
While several methods exist for assessing chemical purity, chromatographic and spectroscopic techniques are the most powerful and commonly employed in the pharmaceutical industry.[3][] The selection of an appropriate technique is crucial for accurate and reliable results.
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass analysis.[5] | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field.[6] |
| Applicability | Ideal for non-volatile, polar, and thermally unstable compounds like this compound.[2] | Suitable for volatile and thermally stable compounds.[2] Derivatization may be needed for non-volatile compounds. | Nearly universal for organic compounds containing NMR-active nuclei (e.g., ¹H). Provides structural confirmation.[6] |
| Sensitivity | High (ng range). Enhanced with detectors like MS.[5] | Very High (pg range), especially with selective ion monitoring.[5] | Generally lower than chromatographic methods. |
| Quantitative Accuracy | Excellent, with high precision and linearity.[5] | High, particularly when using an internal standard.[5] | High accuracy and precision, can be used for absolute quantification without a specific reference standard of the analyte.[6] |
| Impurity Identification | Possible with Diode Array Detection (DAD) for peak purity and definitive with a hyphenated mass spectrometer (LC-MS).[5][7] | Excellent, provides structural information from mass spectra and fragmentation patterns.[2] | Excellent for structural elucidation of impurities if they are present at sufficient concentration. |
| Throughput | Generally high, suitable for routine quality control.[5] | Can be lower due to longer run times or sample preparation needs (e.g., derivatization). | Lower throughput, often used for primary characterization rather than high-volume screening. |
For this compound, which is a non-volatile solid, HPLC is the superior choice for routine purity analysis. Its ability to analyze samples at ambient temperature prevents thermal degradation, providing a more accurate purity profile compared to GC-MS where high temperatures are required for vaporization.[2] While qNMR is an excellent orthogonal technique for absolute purity assessment and structural confirmation, HPLC offers higher throughput for quality control purposes.[6]
Experimental Protocol: HPLC Purity Validation of this compound
This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound and separating it from potential process-related impurities, such as dehalogenated analogues.[8]
Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).
-
Sample: Synthesized this compound.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Spiked Solution (for impurity identification): If available, spike the sample solution with known potential impurities (e.g., quinoline, 8-fluoroquinoline) to confirm their retention times.
Data Analysis
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow and Data Visualization
The following diagram illustrates the logical workflow for the HPLC-based purity validation process.
Caption: Workflow for HPLC purity validation of this compound.
Hypothetical Performance Data
The following table presents hypothetical data comparing the results of purity analysis for a single batch of synthesized this compound using different analytical methods.
Table 2: Purity Assessment Results for this compound (Batch #XYZ-001)
| Parameter | HPLC-UV | GC-MS | qNMR |
| Purity (%) | 99.68 | 99.55 | 99.72 |
| Major Impurity 1 (de-brominated) | 0.15% | 0.21% | 0.13% |
| Major Impurity 2 (starting material) | 0.09% | 0.12% | 0.10% |
| Limit of Detection (LOD) | 0.002% | 0.001% | 0.05% |
| Limit of Quantification (LOQ) | 0.006% | 0.003% | 0.15% |
| Analysis Time (per sample) | 25 min | 40 min | 15 min |
| Note: Potential for thermal degradation could affect accuracy. |
This data illustrates that while all three methods provide comparable purity values, HPLC and GC-MS offer superior sensitivity for detecting trace impurities.[5] Given the non-volatile nature of the analyte, HPLC provides the most reliable chromatographic result.
Conclusion
For the routine purity validation of synthesized this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique. It offers an excellent balance of accuracy, sensitivity, and throughput, without the risk of thermal degradation associated with GC-MS.[2] The method is robust and can be readily implemented in any quality control laboratory. For comprehensive characterization and as an orthogonal method, qNMR is highly recommended for confirming structure and providing an absolute purity value.[6] The combined use of these techniques ensures the highest confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for 4-Bromo-8-fluoroquinoline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various quinoline building blocks, 4-Bromo-8-fluoroquinoline presents a versatile platform for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The selection of an appropriate palladium catalyst is critical to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound, supported by illustrative experimental data and detailed protocols.
Comparative Performance of Palladium Catalysts
The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. The following tables summarize the performance of various catalyst systems for the coupling of this compound and structurally related aryl bromides. This data, compiled from scientific literature, serves as a guide for catalyst selection and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For the arylation of this compound, the choice of ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~75 | A classic catalyst, generally effective for bromoquinolines. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~90 | Often provides higher yields and tolerates a wider range of functional groups. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Bulky, electron-rich phosphine ligands like SPhos are highly effective for challenging substrates. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 18 | >95 | Similar to SPhos, XPhos is a highly active ligand for difficult couplings. |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency with heterocyclic halides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 18 | ~85 | A widely used system, though catalyst decomposition can sometimes be an issue. |
| Pd(OAc)₂ / DPEphos | DPEphos | K₃PO₄ | Toluene | 100 | 24 | >95 | A mild and convenient system for the amination of 4-haloquinolines.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | 18 | >95 | Highly active catalyst system for a broad range of amines.[2] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~90 | Another effective bulky phosphine ligand for C-N coupling. |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT - 50 | 6-20 | Good | The classic Sonogashira conditions are often effective.[3] |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | RT | 12 | Good | Similar to the PdCl₂(PPh₃)₂ system. |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | RT | 12 | Moderate | Alternative conditions that may prevent side reactions seen with other bases.[3] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2 | >90 | A highly active, copper-free system for challenging aryl bromides.[4] |
Table 4: Heck Coupling of this compound with n-Butyl Acrylate
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100-140 | 12-24 | Good | Standard conditions for the Heck reaction. |
| Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | Acetonitrile | 100 | 24 | Good | A slightly more electron-rich phosphine can sometimes improve yields. |
| Herrmann's Catalyst | None | NaOAc | NMP | 140 | 12 | High | A highly stable palladacycle that is often very effective in Heck couplings. |
| Pd/C | None | K₂CO₃ | H₂O | 100 | 10 | Moderate | A heterogeneous catalyst that can simplify product purification. |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), add the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and ligand (if applicable).[3] The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature for the indicated time.[3] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., DPEphos, 0.04 mmol), and the base (e.g., K₃PO₄, 1.4 mmol).[1] The tube is evacuated and backfilled with an inert gas three times. Then, add the solvent (e.g., toluene, 5 mL), this compound (1.0 mmol), and the amine (1.2 mmol). The Schlenk tube is sealed and the mixture is heated in an oil bath at the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (e.g., toluene, 10 mL), add the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the amine base (e.g., Et₃N, 2.0 mmol).[3][5] The reaction mixture is stirred at the specified temperature under an inert atmosphere for the indicated time. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Coupling
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if applicable, e.g., PPh₃, 0.04 mmol), and the base (e.g., NEt₃, 2.0 mmol) in the specified solvent (e.g., DMF, 5 mL). The tube is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of these critical synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Conclusion
The choice of a palladium catalyst system for the coupling of this compound is a critical parameter that significantly impacts the reaction outcome. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ often provide good to excellent yields. For more challenging transformations, including the Buchwald-Hartwig amination and couplings with sterically hindered partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and SPhos are generally required. The development of copper-free Sonogashira protocols also offers milder and more environmentally friendly alternatives. The experimental protocols and data presented in this guide provide a solid foundation for researchers to select and optimize the appropriate catalytic system for their specific synthetic needs, ultimately accelerating the discovery and development of novel quinoline-based compounds.
References
- 1. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Cytotoxicity Analysis of Novel 4-Bromo-8-fluoroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of novel 4-Bromo-8-fluoroquinoline compounds against various cancer cell lines. The performance of these novel compounds is benchmarked against the established chemotherapeutic agent, Doxorubicin, and other relevant quinoline-based derivatives. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug discovery, offering a clear, data-driven assessment of the potential of these new chemical entities.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of the novel this compound compounds and comparative agents was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is summarized below. Lower IC50 values indicate higher cytotoxicity.
Table 1: IC50 Values (µM) of Novel this compound Compounds and Comparative Agents against Various Cancer Cell Lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Novel Compound 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Novel Compound 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | 0.1 - 2.5[1][2] | 0.13 - 2.0[2][3] | 1.0[2] | 12.2[1] |
| Ciprofloxacin Derivative 32 | 4.3[4] | - | - | - |
| Quinoline Derivative 5d | 2.48[5] | - | 6.38[5] | 7.10[5] |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions.
Experimental Protocols
The following section details the methodologies employed to ascertain the cytotoxic profiles of the tested compounds.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with various concentrations of the novel this compound compounds, Doxorubicin, and other quinoline derivatives for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Apoptosis Assessment by Annexin V-FITC/PI Staining
The induction of apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Treatment: Cells were treated with the IC50 concentration of each compound for 24 hours.
-
Staining: Following treatment, cells were harvested, washed with cold PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Propidium Iodide Staining
The effect of the compounds on cell cycle progression was evaluated by flow cytometry after staining with propidium iodide.[7]
-
Treatment: Cells were treated with the IC50 concentration of each compound for 24 hours.
-
Fixation: After treatment, cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: The fixed cells were then washed and incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of the novel compounds.[5]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Bromo-8-fluoroquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives, with a focus on the contributions of bromine and fluorine substitutions, particularly at the 4- and 8-positions, respectively. While direct and comprehensive SAR studies on 4-Bromo-8-fluoroquinoline are limited in publicly available literature, this document synthesizes findings from studies on closely related analogs to infer potential SAR trends for this specific scaffold.
Comparative Analysis of Substituted Quinolines
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. The following tables summarize the observed activities of various substituted quinolines from several studies, providing insights into the influence of different functional groups.
Anticancer Activity of Brominated Quinolines
Recent studies have highlighted the potential of brominated quinolines as anticancer agents. The position of the bromine atom, along with other substituents, plays a crucial role in their cytotoxic effects against various cancer cell lines.
| Compound ID | Quinolone Core | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 8-hydroxyquinoline | 5,7-dibromo | - | - | - | C6 (rat brain tumor) | 6.7 | [1] |
| 2 | 8-hydroxyquinoline | 7-bromo | - | - | - | C6 (rat brain tumor) | >50 | [1] |
| 3 | 8-methoxyquinoline | 5,7-dibromo | - | - | - | HeLa (cervix) | 15.2 | [1] |
| 4 | 8-aminoquinoline | 5,7-dibromo | - | - | - | HT29 (colon) | 25.6 | [1] |
| 5 | 4-anilinoquinoline | - | - | 2-yl-(E)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-(benzyloxy)anilino | MDA-MB-231 (breast) | 1.41 | [2] |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells in vitro.
Antibacterial Activity of Fluoroquinolones
The introduction of a fluorine atom, particularly at the C6 and C8 positions, has been a key strategy in the development of potent fluoroquinolone antibiotics. These compounds primarily target bacterial DNA gyrase and topoisomerase IV. A halogen (Fluorine or Chlorine) at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria[3][4].
| Compound ID | Quinolone Core | R1 (N1) | R7 | R8 | Bacterial Strain | MIC (µg/mL) | Reference |
| 6 | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | cyclopropyl | piperazinyl | H | E. coli | 0.03 | [5] |
| 7 | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | cyclopropyl | piperazinyl | F | E. coli | 0.015 | [5] |
| 8 | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | cyclopropyl | 3-aminopyrrolidinyl | F | S. aureus | 0.06 | [5] |
| 9 | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ethyl | piperazinyl | H | P. aeruginosa | 0.5 | [5] |
| 10 | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | cyclopropyl | p-toluidine | NO2 | S. aureus | ~2-5 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. Below are detailed methodologies for key experiments commonly cited in the SAR evaluation of quinoline derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against a specific bacterial strain is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Pathways and Workflows
To better understand the processes involved in the SAR studies of quinoline derivatives, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-8-fluoroquinoline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Bromo-8-fluoroquinoline
This compound is a halogenated heterocyclic compound that requires careful handling and disposal in accordance with hazardous waste regulations. Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step plan for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile rubber), and chemical splash goggles.[2][3]
Hazard Identification:
According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and can cause serious eye damage. It is essential to avoid creating dust when handling the solid form of the compound.[1]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Serious Eye Damage (Category 1) | Causes serious eye damage. |
| Skin Irritation (General for similar compounds) | May cause skin irritation.[2] |
| Respiratory Irritation (General for similar compounds) | May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The primary and regulated method for the disposal of this compound is controlled incineration by a licensed hazardous waste disposal company.[1][4] This compound must never be disposed of down the drain or in regular trash.[1][4]
1. Waste Segregation:
-
All waste containing this compound must be collected in a dedicated and clearly labeled hazardous waste container.
-
This waste stream should be designated for "Halogenated Organic Waste" and kept separate from non-halogenated chemical waste to prevent costly disposal complications.[1][5]
-
Contaminated consumables, such as pipette tips, weighing boats, gloves, and absorbent pads, must also be disposed of in this designated container.[1]
2. Waste Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[1]
-
The full chemical name, "this compound," and the names of any other components mixed with it must be listed.[1][6]
-
Ensure the label includes the generator's name, laboratory location (building and room number), and the date the waste was first added (accumulation start date).[7]
3. Storage of Waste:
-
Waste containers must be kept tightly closed except when actively adding waste.[6][7]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2][3]
-
Secondary containment, such as a larger, chemically resistant tub, is recommended to contain any potential leaks.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Follow all institutional procedures for waste manifests and pickup scheduling.[1] Do not accumulate excessive amounts of waste in the laboratory.[6]
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
Decontamination Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).[1]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[1]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.[1]
Spill Management
In the event of a spill, adhere to the following procedures:
-
Minor Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[2]
-
Do not use water, as this can increase the risk of exposure and environmental contamination.[1]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[2][6]
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-8-fluoroquinoline. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves before use and use proper removal technique.[2] |
| Body Protection | Protective clothing | A disposable gown made of polyethylene-coated polypropylene or other laminate material resistant to chemical permeation.[4] A lab coat should be worn at a minimum. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles should be worn when there is a potential for splash.[5] A face shield offers a full range of protection against splashes.[5][6] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1][7][8] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps to be taken before, during, and after handling the compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[7]
Step-by-Step Disposal Protocol:
-
Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and list any other components mixed with it.[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7] The primary and regulated method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[7][8]
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's EHS guidelines.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
